molecular formula C10H8ClNO2 B3313968 7-Chloro-5-methyl-1H-indole-3-carboxylic acid CAS No. 948581-64-4

7-Chloro-5-methyl-1H-indole-3-carboxylic acid

Cat. No.: B3313968
CAS No.: 948581-64-4
M. Wt: 209.63 g/mol
InChI Key: PZGCQDYHRSKRDO-UHFFFAOYSA-N
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Description

7-Chloro-5-methyl-1H-indole-3-carboxylic acid is a useful research compound. Its molecular formula is C10H8ClNO2 and its molecular weight is 209.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 209.0243562 g/mol and the complexity rating of the compound is 246. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-5-methyl-1H-indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-5-2-6-7(10(13)14)4-12-9(6)8(11)3-5/h2-4,12H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGCQDYHRSKRDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Cl)NC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20669113
Record name 7-Chloro-5-methyl-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20669113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948581-64-4
Record name 7-Chloro-5-methyl-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20669113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 7-Chloro-5-methyl-1H-indole-3-carboxylic Acid (CAS 948581-64-4)

[1]

Executive Summary

7-Chloro-5-methyl-1H-indole-3-carboxylic acid (CAS 948581-64-4) is a specialized heterocyclic building block used primarily in the discovery of small-molecule therapeutics.[1] Belonging to the privileged class of indole-3-carboxylic acids, this compound serves as a critical scaffold for developing kinase inhibitors, antiviral agents, and auxin-mimetic agrochemicals.

Its structural uniqueness lies in the specific substitution pattern: a chlorine atom at the C7 position and a methyl group at C5. This combination offers a dual advantage in medicinal chemistry—metabolic stability (via C7 blockage) and hydrophobic pocket occupancy (via C5 methylation)—making it a high-value intermediate for optimizing Structure-Activity Relationships (SAR).[1]

Chemical Profile & Structural Analysis[1][2][3]

Physicochemical Properties[1][2][4]
  • CAS Number: 948581-64-4[1]

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₁₀H₈ClNO₂[1]

  • Molecular Weight: 209.63 g/mol [1]

  • Appearance: Off-white to pale yellow solid (typical for halogenated indoles)[1]

  • Solubility: Soluble in DMSO, DMF, MeOH; sparingly soluble in water.

Structural Logic in Drug Design

The 7-chloro-5-methyl substitution pattern is not arbitrary; it is designed to modulate the electronic and steric profile of the indole core:

  • 7-Chloro Substituent (Electronic & Metabolic):

    • Metabolic Blockade: The C7 position is a common site for oxidative metabolism (hydroxylation). Chlorination blocks this site, potentially extending the half-life (

      
      ) of the final drug candidate.
      
    • Electronic Effect: The electron-withdrawing nature of chlorine (

      
      ) reduces the electron density of the pyrrole ring slightly, increasing the acidity of the N-H proton (pKa modulation), which can strengthen hydrogen bonding interactions with target proteins.
      
  • 5-Methyl Substituent (Steric):

    • Hydrophobic Filling: Many kinase binding pockets (e.g., ATP-binding sites) have a hydrophobic region near the hinge binder. The C5-methyl group provides a precise steric probe to fill this void, enhancing binding affinity via Van der Waals interactions.

Synthesis Protocols

Since CAS 948581-64-4 is often supplied as an intermediate, two primary routes are established for its preparation: Hydrolysis of the Ester (Method A, preferred for scale) and De Novo Synthesis from Indole (Method B, preferred for diversity).

Method A: Hydrolysis of Methyl/Ethyl Ester (Standard Protocol)

This method is the industry standard when the ester precursor (Methyl 7-chloro-5-methyl-1H-indole-3-carboxylate) is available.[1]

Reagents:

  • Precursor: Methyl 7-chloro-5-methyl-1H-indole-3-carboxylate[1]

  • Base: NaOH (4N aq) or LiOH (2N aq)[1]

  • Solvent: MeOH/THF (1:1)

Protocol:

  • Dissolution: Dissolve 1.0 eq of the methyl ester in MeOH/THF (1:1 v/v) to a concentration of 0.2 M.

  • Saponification: Add 3.0 eq of aqueous NaOH dropwise at 0°C.

  • Reflux: Warm to room temperature and then reflux at 65°C for 2–4 hours. Monitor by TLC (loss of ester spot).

  • Workup: Cool to room temperature. Concentrate in vacuo to remove organic solvents.[1]

  • Acidification: Dilute the aqueous residue with water and cool to 0°C. Slowly acidify with 1N HCl to pH ~3. The carboxylic acid will precipitate as a solid.[1]

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum over

    
    .
    
Method B: Vilsmeier-Haack Formylation & Oxidation

Used when starting from the parent indole (7-chloro-5-methylindole).[1]

Protocol:

  • Formylation: React 7-chloro-5-methylindole with

    
    /DMF at 0°C 
    
    
    RT to yield the 3-carbaldehyde intermediate.
  • Oxidation: Treat the aldehyde with Sodium Chlorite (

    
    ) and Sulfamic acid (Pinnick oxidation conditions) in t-BuOH/Water to yield the carboxylic acid.[1]
    
Synthesis Workflow Visualization

Synthesis_WorkflowIndole7-Chloro-5-methylindole(Starting Material)AldehydeIntermediate:3-CarbaldehydeIndole->AldehydeVilsmeier-Haack(POCl3, DMF)TargetTARGET:7-Chloro-5-methyl-1H-indole-3-COOHAldehyde->TargetPinnick Oxidation(NaClO2, NaH2PO4)EsterMethyl EsterPrecursorEster->TargetHydrolysis(NaOH, MeOH/H2O)

Figure 1: Dual synthetic pathways accessing the target carboxylic acid.

Medicinal Chemistry Applications

Antiviral Research (SARS-CoV-2 & Influenza)

Indole-3-carboxylic acid derivatives have shown significant promise as broad-spectrum antivirals.[1] Research indicates that 5-substituted indole-3-carboxylates can inhibit viral replication by interfering with viral fusion proteins (e.g., Hemagglutinin in Influenza or Spike protein in Coronaviruses).[1]

  • Mechanism: The carboxylic acid moiety often acts as a bioisostere for viral receptor binding sites, while the indole core intercalates into hydrophobic viral pockets.

  • Relevance of CAS 948581-64-4: The 7-chloro group increases lipophilicity (

    
    ), enhancing cell permeability—a critical factor for intracellular viral targets.[1]
    
Kinase Inhibition

The indole scaffold is ubiquitous in kinase inhibitors (e.g., Sunitinib, Nintedanib).

  • Binding Mode: The N1-H and C3-C=O motifs typically form a donor-acceptor hydrogen bond pair with the kinase hinge region.[1]

  • SAR Utility: The 5-methyl group is strategically positioned to probe the "gatekeeper" residue region or the solvent-exposed front pocket, depending on the specific kinase conformation.[1]

SAR Logic Map[1]

SAR_MapCore7-Chloro-5-methyl-1H-indole-3-COOHCOOHC3-Carboxylic Acid:H-bond Acceptor/Donor(Hinge Binder / Bioisostere)Core->COOHN1N1-H:H-bond Donor(Critical for Kinase Binding)Core->N1C5C5-Methyl:Hydrophobic Interaction(Fills Steric Pockets)Core->C5C7C7-Chloro:Metabolic Blockade(Prevents CYP450 Oxidation)Core->C7

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional role of each substituent.[1]

Analytical Characterization (Predicted)

As experimental spectra for this specific CAS are proprietary in many databases, the following Predicted Analytical Profile is derived from high-fidelity simulations of the substituent effects on the indole core.

Proton NMR ( H NMR, 400 MHz, DMSO- )
  • 
     12.0–12.5 ppm (s, 1H):  Carboxylic acid -COOH  (Broad, exchangeable).
    
  • 
     11.8 ppm (s, 1H):  Indole N-H  (Broad).
    
  • 
     8.05 ppm (s, 1H):  C2-H  (Deshielded by C3-COOH).[1]
    
  • 
     7.85 ppm (s, 1H):  C4-H  (Meta coupling to C6, deshielded).
    
  • 
     7.15 ppm (s, 1H):  C6-H  (Doublet/Singlet, influenced by C7-Cl).
    
  • 
     2.40 ppm (s, 3H):  C5-CH 
    
    
    .
Mass Spectrometry[1]
  • Ionization Mode: ESI- (Negative Mode) is preferred for carboxylic acids.[1]

  • m/z: [M-H]

    
     = 208.02 (Calculated for C
    
    
    H
    
    
    ClNO
    
    
    ).[1]
  • Isotope Pattern: Distinctive 3:1 ratio for M and M+2 peaks due to Chlorine-35/37.[1]

Handling & Stability

Stability[1]
  • Thermal: Stable up to ~200°C. Decarboxylation may occur at elevated temperatures (>220°C) or under strongly acidic conditions.[1]

  • Light: Indoles are photosensitive.[1] Store in amber vials.

  • Oxidation: The C7-Cl group protects against some oxidative degradation, but prolonged exposure to air can lead to N-oxide formation.[1]

Safety (GHS Classification)[1]
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory during synthesis.

References

  • Indole-3-Carboxylic Acid Scaffolds in Antivirals

    • Acta Naturae.[1][2] (2023).[1][2][3] "In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2."

  • Synthesis of Substituted Indoles (Vilsmeier-Haack/Pinnick)

    • BenchChem Protocols. "Synthesis of 7-Methyl-1H-indazole-3-carboxamide (Analogous Protocol)."

  • General Indole Chemistry & SAR

    • Journal of Medicinal Chemistry.[1] (2016).[1] "Discovery and Preclinical Characterization of Indole-3-carboxylic Acid Derivatives."

  • Compound Data & Commercial Availability

    • PubChem Compound Summary.[1] "Methyl 7-chloroindole-3-carboxylate (Precursor Data)."

7-Chloro-5-methylindole-3-carboxylic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Chloro-5-methylindole-3-carboxylic acid (CAS: 948581-64-4) is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive pharmaceutical ingredients.[1] Belonging to the indole-3-carboxylic acid family, this scaffold is structurally significant due to the specific electronic and steric effects introduced by the chlorine atom at the C7 position and the methyl group at the C5 position. These substituents modulate the lipophilicity and metabolic stability of the indole core, making it a privileged structure in the design of kinase inhibitors, auxin mimics, and receptor antagonists. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic routes, and handling protocols.

Chemical Identity & Physicochemical Profile

The distinct substitution pattern of 7-chloro-5-methylindole-3-carboxylic acid alters its electronic landscape compared to the unsubstituted parent indole. The C7-chlorine provides steric bulk and electron-withdrawing properties that can influence binding affinity in protein pockets, while the C5-methyl group adds lipophilic character.

Table 1: Physicochemical Specifications

PropertySpecification
Chemical Name 7-Chloro-5-methyl-1H-indole-3-carboxylic acid
CAS Number 948581-64-4
Molecular Formula C₁₀H₈ClNO₂
Molecular Weight 209.63 g/mol
SMILES CC1=CC2=C(C(Cl)=C1)NC=C2C(O)=O
Appearance Off-white to pale brown solid
Melting Point >210 °C (Predicted/Decomposition)
pKa (Predicted) ~4.2 (Carboxylic acid), ~16 (Indole NH)
LogP (Predicted) 2.8 ± 0.4
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water

Synthetic Methodologies

The synthesis of 7-chloro-5-methylindole-3-carboxylic acid generally proceeds through the construction of the substituted indole ring followed by C3-functionalization. The most robust pathway involves the Fischer Indole Synthesis followed by formylation and oxidation.

Pathway A: The Vilsmeier-Haack Route (Recommended)

This route is preferred for its scalability and the availability of precursors.[2]

Step 1: Indole Ring Formation (Fischer Synthesis)

  • Precursor: 2-Chloro-4-methylaniline.

  • Reagents: Sodium nitrite (diazotization) followed by reduction to hydrazine, or direct reaction with pyruvate/aldehyde.

  • Mechanism: The hydrazine derived from 2-chloro-4-methylaniline reacts with a ketone (e.g., ethyl pyruvate or acetone followed by modification) under acidic conditions (ZnCl₂ or polyphosphoric acid) to close the ring, yielding 7-chloro-5-methylindole .

Step 2: C3-Formylation

  • Reagents: Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF).

  • Conditions: 0°C to RT.

  • Intermediate: 7-Chloro-5-methylindole-3-carboxaldehyde.

  • Note: The C3 position is the most nucleophilic site; the C7-Cl and C5-Me substituents do not sterically hinder this attack significantly.

Step 3: Oxidation to Carboxylic Acid

  • Reagents: Sodium chlorite (NaClO₂), Sodium dihydrogen phosphate (NaH₂PO₄), scavenger (e.g., 2-methyl-2-butene).

  • Conditions: Pinnick Oxidation conditions, RT.

  • Outcome: Selective oxidation of the aldehyde to the carboxylic acid without chlorinating the ring further.

Pathway B: Trichloromethyl Ketone Hydrolysis
  • Reagents: Trichloroacetyl chloride, pyridine/THF.

  • Mechanism: Acylation at C3 to form the 3-trichloroacetyl indole, followed by base-mediated hydrolysis (NaOH/MeOH) to yield the carboxylic acid directly.

  • Pros: Avoids the aldehyde intermediate; often higher yielding for electron-deficient indoles.

Visualization of Synthetic Logic

The following diagram illustrates the logical flow from the aniline precursor to the final carboxylic acid product, highlighting the critical intermediate steps.

SynthesisPath Aniline 2-Chloro-4-methylaniline (Starting Material) Hydrazine Aryl Hydrazine Intermediate Aniline->Hydrazine Diazotization/ Reduction Indole 7-Chloro-5-methylindole (Core Scaffold) Hydrazine->Indole Fischer Cyclization (Acid Catalyst) Aldehyde 7-Chloro-5-methylindole- 3-carboxaldehyde Indole->Aldehyde Vilsmeier-Haack (POCl3/DMF) FinalProduct 7-Chloro-5-methylindole- 3-carboxylic Acid Indole->FinalProduct Alt: Trichloroacetyl Cl then NaOH Aldehyde->FinalProduct Pinnick Oxidation (NaClO2)

Figure 1: Synthetic flowchart for the production of 7-Chloro-5-methylindole-3-carboxylic acid.

Structural Characterization & Quality Control

To ensure the integrity of the synthesized compound, the following analytical signals must be verified.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ ~12.0 ppm: Broad singlet (Carboxylic acid OH).

    • δ ~11.8 ppm: Broad singlet (Indole NH).

    • δ ~8.0 ppm: Doublet/Singlet (C2-H, deshielded by carbonyl).

    • δ ~7.8 ppm: Doublet (C4-H, meta coupling possible).

    • δ ~7.1 ppm: Doublet (C6-H).

    • δ ~2.4 ppm: Singlet (C5-CH₃).

  • Mass Spectrometry (ESI):

    • [M-H]⁻: 208.1 m/z (Negative mode is often more sensitive for carboxylic acids).

    • Isotope Pattern: Distinctive 3:1 ratio for ³⁵Cl/³⁷Cl isotopes.

Handling, Safety & Stability

Hazard Classification (GHS):

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Storage Protocol:

  • Store in a tightly closed container at 2–8°C .

  • Protect from light and moisture.

  • Indole-3-carboxylic acids can undergo slow decarboxylation at elevated temperatures (>150°C) or under strongly acidic conditions; avoid prolonged exposure to heat during drying.

References

  • Gassman Indole Synthesis & Deriv

    • Title: The Gassman Indole Synthesis: Mechanism and Scope.
    • Source:Journal of the American Chemical Society.
    • Context: Provides foundational methods for synthesizing 7-substituted indoles
  • Vilsmeier-Haack Formyl

    • Title: Vilsmeier-Haack Reaction in the Synthesis of Heterocycles.
    • Source:Organic Reactions.[3][2][4][5][6]

    • Context: Standard protocol for C3-formyl
  • Pinnick Oxid

    • Title: Oxid
    • Source:Tetrahedron.
    • Context: Method for converting the intermediate aldehyde to the final acid without affecting the indole ring.
  • Biological Activity of Indole-3-Carboxylic Acids

    • Title: Design, synthesis, and herbicidal activity of indole-3-carboxylic acid deriv
    • Source:Frontiers in Chemistry.
    • Context: Discusses the biological relevance and binding modes of halogen
  • Product Data: this compound

    • Source: BLD Pharm / PubChem.
    • Context: Verification of CAS 948581-64-4 and commercial availability.

Sources

7-Chloro-5-methyl-1H-indole-3-carboxylic acid SDS safety data sheet

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical dossier for 7-Chloro-5-methyl-1H-indole-3-carboxylic acid , a specialized heterocyclic building block used in medicinal chemistry. It is structured to provide actionable safety, handling, and application data for research professionals.

CAS Registry Number: 948581-64-4 Document Type: Technical Safety & Handling Guide (TSHG) Version: 2.0 (Research Grade)

Executive Summary

This compound is a "privileged scaffold" in drug discovery, particularly valuable for developing kinase inhibitors and G-protein coupled receptor (GPCR) ligands. The presence of the C7-chlorine atom introduces steric bulk and lipophilicity (halogen bonding potential), while the C5-methyl group modulates metabolic stability. This guide synthesizes safety protocols with experimental best practices to ensure high-fidelity usage in the laboratory.

Part 1: Chemical Identity & Physicochemical Profile[1][2]

The following data establishes the baseline for identification and property prediction.

Parameter Technical Specification
IUPAC Name This compound
CAS Number 948581-64-4
Molecular Formula C₁₀H₈ClNO₂
Molecular Weight 209.63 g/mol
Appearance Off-white to beige crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Melting Point >210 °C (Decomposition expected for indole-3-acids)
pKa (Predicted) ~4.2 (Carboxylic acid), ~16 (Indole NH)
LogP (Predicted) 2.8 – 3.2 (Lipophilic)
SMILES CC1=CC2=C(C(=C1)Cl)NC=C2C(=O)O

Part 2: Hazard Identification & Risk Assessment (GHS)

While this compound is a research chemical with limited toxicological history, it is classified based on the structure-activity relationship (SAR) of analogous halogenated indoles.

GHS Classification (29 CFR 1910.1200)
  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)

Mechanistic Toxicology
  • Inhalation: Fine dusts of indole acids are potent respiratory irritants. The acidic moiety can cause mucosal inflammation.

  • Ocular: The carboxylic acid proton, combined with the lipophilic indole ring, allows for rapid corneal penetration and irritation.

  • Sensitization: Halogenated indoles have a moderate potential to act as haptens; repeated dermal exposure may induce sensitization.

Part 3: Safe Handling & Containment Protocol

Directive: Treat as a potent bioactive agent until proven otherwise.

Engineering Controls vs. PPE

Reliance on PPE alone is a critical failure mode. The primary barrier must be engineering controls.

  • Primary Containment: All weighing of dry powder must occur inside a certified Chemical Fume Hood or Powder Weighing Station (HEPA filtered).

  • Static Control: Indoles are often electrostatic. Use an ionizing bar or anti-static gun during weighing to prevent "flying powder" events.

Personal Protective Equipment (PPE) Matrix
Body ZoneStandard ProtocolEscalated Protocol (Spills/Aerosols)
Hands Nitrile Gloves (Min thickness: 0.11 mm). Breakthrough time >480 min.Double-gloving: Nitrile (inner) + Laminate (outer, e.g., Silver Shield) for solutions in DCM/DMF.
Eyes ANSI Z87.1 Safety Glasses with side shields.Unvented Chemical Goggles (if dust generation is likely).
Respiratory Not required in fume hood.N95 or P100 Respirator (if working outside containment).
Visual Safety Logic: Exposure Response

The following diagram outlines the immediate decision logic for exposure events.

SafetyLogic Start Exposure Event Detected Type Identify Exposure Type Start->Type Skin Dermal Contact (Powder/Solution) Type->Skin Skin Eye Ocular Contact (Irritation/Pain) Type->Eye Eye Inhal Inhalation (Coughing/Wheezing) Type->Inhal Lungs Act_Skin 1. Brush off dry powder 2. Rinse water >15 min 3. Remove contaminated clothing Skin->Act_Skin Act_Eye 1. Do NOT rub eyes 2. Flush eyewash >15 min 3. Lift eyelids occasionally Eye->Act_Eye Act_Inhal 1. Move to fresh air 2. Support breathing 3. Seek medical aid Inhal->Act_Inhal Medical Consult Physician (Bring SDS/CAS 948581-64-4) Act_Skin->Medical Act_Eye->Medical Act_Inhal->Medical

Caption: Immediate response logic for exposure to halogenated indole acids.

Part 4: Synthesis & Application Context

As a Senior Scientist, understanding the reactivity of this molecule is as important as its safety. This compound is typically synthesized via the Vilsmeier-Haack Formylation of 7-chloro-5-methylindole followed by oxidation, or via hydrolysis of an ester precursor.

Common Reaction Risks
  • Amide Coupling (Drug Synthesis): When activating the carboxylic acid (e.g., using HATU/EDC), the intermediate active ester is highly reactive. Avoid contact with skin as these intermediates are potent sensitizers.

  • Decarboxylation: At temperatures >200°C, indole-3-carboxylic acids can decarboxylate to the parent indole. This releases CO₂ (pressure hazard in sealed tubes).

  • Vilsmeier-Haack Precursors: If synthesizing de novo, quenching the POCl₃/DMF intermediate is highly exothermic.

Experimental Workflow: Amide Coupling

The following workflow illustrates a standard derivatization protocol for drug discovery, highlighting safety checkpoints.

SynthesisWorkflow Start 7-Cl-5-Me-Indole-3-COOH (Solid) Dissolve Dissolve in DMF/DMA (Argon Atmosphere) Start->Dissolve Activate Add Base (DIPEA) + Coupling Agent (HATU) Dissolve->Activate Activation React Add Amine (R-NH2) Stir RT, 2-12h Activate->React Coupling Quench Quench: Sat. NH4Cl (Exotherm Check!) React->Quench Completion Isolate Extract (EtOAc) & Wash (LiCl sol.) Quench->Isolate Final Target Amide (Drug Candidate) Isolate->Final

Caption: Standard amide coupling workflow with critical safety control points (yellow/red nodes).

Part 5: Ecological & Disposal Considerations

  • Ecotoxicity: Halogenated aromatics are often persistent in the environment. Do not allow entry into drains or watercourses.

    • Risk: High potential for aquatic toxicity (Acute Category 1/2) due to lipophilicity (LogP ~3).

  • Disposal:

    • Solid Waste: Collect in a container labeled "Hazardous Waste - Toxic Organic Solid."

    • Liquid Waste: Solutions in DMSO/DMF must be segregated into "Non-Halogenated Organic Solvents" (unless DCM is used, then "Halogenated").

    • Destruction: Incineration with scrubber (to capture HCl gases) is the only approved disposal method.

References

  • BLDpharm. (2025). SDS for this compound (CAS 948581-64-4). Retrieved from

  • Guidechem. (2025). Chemical Properties of this compound. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Indole-3-carboxylic acid derivatives. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2024).

Technical Guide: Solubility & Handling of 7-Chloro-5-methyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the solubility profile, preparation protocols, and physicochemical behavior of 7-Chloro-5-methyl-1H-indole-3-carboxylic acid . It is designed for researchers requiring precise handling instructions for biological assays or chemical synthesis.

Physicochemical Profile & Solubility Logic

To master the solubility of this compound, one must first understand the competition between its lipophilic scaffold and its ionizable tail.

Structural Analysis
  • Core Scaffold: Indole (Hydrophobic, aromatic).

  • Functional Group: C-3 Carboxylic Acid (Hydrophilic, pH-dependent ionization).

  • Substituents:

    • 7-Chloro: Electron-withdrawing, lipophilic (increases LogP by ~0.71).

    • 5-Methyl: Electron-donating, lipophilic (increases LogP by ~0.56).

Predicted Properties
PropertyValue (Estimated)Implication
Molecular Weight ~209.63 g/mol Small molecule, amenable to high molarity stocks.[1]
pKa (COOH) 3.8 – 4.2Critical: At pH 7.4, it exists primarily as the carboxylate anion (soluble). At pH < 4, it is protonated (insoluble).
LogP 3.2 – 3.6Highly lipophilic. Poor water solubility in non-ionized form.
Appearance Off-white/Beige SolidPotential for light sensitivity (indoles oxidize to colored quinoids).

Solubility in DMSO (Dimethyl Sulfoxide)

DMSO is the primary solvent of choice for preparing stock solutions. The dipolar aprotic nature of DMSO disrupts the intermolecular hydrogen bonding of the carboxylic acid dimer and the indole N-H, allowing for high-concentration dissolution.

Solubility Data
  • Saturation Limit: Estimated >50 mg/mL (>200 mM).

  • Working Stock: 10 mM or 20 mM is standard for biological screening.

  • Stability: High in anhydrous DMSO. Avoid "wet" DMSO, as water uptake can trigger gradual precipitation over months.

Protocol A: Preparation of 20 mM DMSO Stock Solution

Objective: Create a stable master stock for long-term storage.

  • Weighing: Weigh 4.19 mg of the compound into a sterile, amber glass vial (protects from light).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ACS Spectrophotometric or ≥99.9%).

    • Note: Do not use plastic microfuge tubes for long-term storage if possible; leachables can interfere with assays.

  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Observation: The solution should be clear and colorless to pale yellow. If particulates remain, sonicate in a water bath at 35°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6–12 months).

Solubility in Water & Aqueous Buffers[2]

Direct dissolution of the solid powder into water is not recommended due to the high lattice energy and hydrophobicity of the 7-chloro and 5-methyl groups. Aqueous solutions must be prepared via pH adjustment or solvent dilution .

The "Crash-Out" Risk

When diluting a DMSO stock into an aqueous buffer (e.g., PBS), the local environment becomes highly polar. If the final concentration exceeds the thermodynamic solubility limit (which is low, likely <50 µM at neutral pH), the compound will precipitate.

  • Acidic pH (pH < 4): Insoluble.

  • Neutral pH (pH 7): Sparingly soluble (requires slow addition).

  • Basic pH (pH > 8): Soluble (forms carboxylate salt).

Protocol B: Preparation of Aqueous Working Solution (In Situ Salt Formation)

Objective: Prepare a precipitate-free aqueous solution for animal dosing or cellular assays.

Method: Convert the acid to its sodium salt.

  • Calculate: Determine the moles of compound required.

  • Base Addition: Dissolve the solid in a minimal volume of 1.0 eq. NaOH (or slightly excess, 1.1 eq).

    • Example: To make 10 mL of a 1 mg/mL solution, suspend 10 mg of compound in 5 mL water, then add 1.1 equivalents of 0.1 M NaOH dropwise while stirring.

  • Clarification: Vortex until the solution clears. The pH will be basic (~9-10).

  • Adjustment: Slowly add 0.1 M HCl or buffer (PBS) to lower the pH to the desired physiological range (7.4).

    • Warning: If you drop the pH below 5, the compound will precipitate.

  • Filtration: Syringe filter (0.22 µm PVDF) to ensure sterility and remove micro-precipitates.

Visual Workflows (Graphviz)

Figure 1: Solubility Decision Logic

This diagram guides you through the solvent selection process based on your application.

SolubilityLogic Start Start: this compound Goal Define Application Start->Goal Stock Make Stock Solution Goal->Stock Storage / HTS Aqueous Make Aqueous Solution Goal->Aqueous Animal / Cell Assay DMSO Solvent: Anhydrous DMSO (Conc: 10-50 mM) Stock->DMSO DirectWater Direct to Water? Aqueous->DirectWater SaltMethod Salt Method (Add 1.0 eq NaOH) Aqueous->SaltMethod Recommended Fail Precipitation Risk (Insoluble) DirectWater->Fail pH < pKa Success Clear Aqueous Solution (pH > 5.0) SaltMethod->Success Deprotonation

Caption: Decision tree for selecting the correct solubilization strategy based on pH and application.

Figure 2: Serial Dilution Workflow (DMSO to Buffer)

This diagram illustrates the correct method to dilute DMSO stocks into aqueous media to minimize precipitation shock.

DilutionWorkflow Stock 20 mM DMSO Stock Step1 Intermediate Dilution (10x Conc in Media) Stock->Step1 1. Dilute 1:100 into Media (Slowly) Step2 Final Assay Well (1x Conc, <0.5% DMSO) Step1->Step2 2. Add to Cells Precip Check for Precipitation (Microscopy/Turbidity) Step2->Precip 3. QC Check

Caption: Two-step dilution protocol to prevent "solvent shock" precipitation in cellular assays.

Summary Table: Solubility Parameters

Solvent SystemSolubility EstimatePreparation Notes
Anhydrous DMSO High (>50 mg/mL)Ideal for master stocks. Hygroscopic; keep sealed.
Ethanol (100%) Moderate (~10-20 mg/mL)Alternative to DMSO, but evaporates faster.
Water (pH 7) Low (<0.1 mg/mL)Requires organic co-solvent or pH adjustment.
PBS (pH 7.4) Low (<0.5 mg/mL)Risk of precipitation if DMSO > 1%.
0.1 M NaOH High (>10 mg/mL)Forms sodium salt. Best for high-dose animal studies.

References

  • PubChem. Indole-3-carboxylic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (General reference for pKa-dependent solubility of carboxylic acids).

Sources

Strategic Utilization of 5-Methyl-7-Chloroindole Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as a definitive reference for the utilization of the 5-methyl-7-chloroindole scaffold in medicinal chemistry. It moves beyond generic descriptions to focus on the strategic "why" and the rigorous "how" of this specific chemical architecture.

Executive Summary: The "Privileged" Architecture

In the landscape of fragment-based drug discovery (FBDD), the indole nucleus is ubiquitous. However, the 5-methyl-7-chloroindole substructure represents a highly specific, "tuned" scaffold designed to address two common failure modes in lead optimization: metabolic liability at the C7 position and sub-optimal hydrophobic filling at the C5 vector .

This guide analyzes the physicochemical and pharmacological rationale for deploying this scaffold. By incorporating a chlorine atom at C7, medicinal chemists can block a primary site of CYP450-mediated hydroxylation while simultaneously exploiting halogen bonding capabilities. The C5-methyl group provides a defined hydrophobic vector without the steric penalty of larger alkyl groups, often critical for deep pocket binding in GPCRs (e.g., Angiotensin II receptors) and Kinases.

Chemical Rationale & SAR Logic

The 7-Chloro Effect (Metabolic & Electronic)

The C7 position of the indole ring is electronically rich and prone to oxidative metabolism.

  • Metabolic Blocking: Substitution with Chlorine (Cl) effectively blocks CYP-mediated oxidation at this site, significantly extending the half-life (

    
    ) of the parent molecule.
    
  • Electronic Tuning: Chlorine is inductively electron-withdrawing (-I) but mesomerically electron-donating (+M). At the C7 position, it lowers the pKa of the indole N-H (making it more acidic), which can strengthen hydrogen bond donor capability to receptor backbones (e.g., hinge regions in kinases).

The 5-Methyl Effect (Hydrophobic Vector)
  • Lipophilicity: The methyl group increases cLogP by approximately 0.5 units, aiding in membrane permeability.

  • Steric Fit: In many binding pockets (e.g., the allosteric site of the 5-HT3 receptor or the hydrophobic cleft of HIV-1 RT), the C5 vector points toward a hydrophobic wall. A methyl group is often the "Goldilocks" substituent—large enough to displace high-energy water molecules but small enough to avoid steric clash.

Structural-Activity Relationship (SAR) Visualization

The following diagram illustrates the functional logic of this scaffold within a theoretical receptor binding pocket.

SAR_Logic Scaffold 5-Methyl-7-Chloroindole Core Scaffold C7_Cl C7-Chlorine (Metabolic Block) Scaffold->C7_Cl Substitution C5_Me C5-Methyl (Hydrophobic Vector) Scaffold->C5_Me Substitution NH_Donor N1-H (H-Bond Donor) Scaffold->NH_Donor Intrinsic Target_Interaction Target Protein (GPCR/Kinase) C7_Cl->Target_Interaction Halogen Bond / Prevents Oxidation C5_Me->Target_Interaction Displaces Water / Van der Waals NH_Donor->Target_Interaction H-Bond to Backbone Carbonyl

Figure 1: SAR Logic of the 5-methyl-7-chloroindole scaffold showing interaction vectors.

Synthetic Accessibility: The Bartoli Indole Synthesis

While the Fischer Indole Synthesis is common, it often lacks regioselectivity for meta-substituted anilines (leading to mixtures of 5- and 7-substituted indoles). For the precise construction of 7-substituted indoles , the Bartoli Indole Synthesis is the superior, self-validating protocol. It utilizes ortho-substituted nitroarenes, ensuring the chlorine remains strictly at the 7-position.

Retrosynthetic Analysis
  • Target: 5-methyl-7-chloroindole

  • Precursor: 2-chloro-4-methyl-1-nitrobenzene

  • Reagent: Vinylmagnesium bromide (Vinyl Grignard)

Step-by-Step Experimental Protocol

Safety Note: Grignard reagents are pyrophoric. All glassware must be flame-dried and flushed with Argon/Nitrogen.

Materials:

  • 2-chloro-4-methyl-1-nitrobenzene (1.0 eq)

  • Vinylmagnesium bromide (1.0 M in THF, 3.5 eq)

  • Dry THF (Tetrahydrofuran)

  • Saturated aqueous NH₄Cl

Procedure:

  • Setup: Charge a flame-dried 3-neck round-bottom flask with 2-chloro-4-methyl-1-nitrobenzene (10 mmol) and dry THF (50 mL). Cool the solution to -40°C using an acetonitrile/dry ice bath. Rationale: Low temperature prevents polymerization of the vinyl Grignard and controls the exothermic addition.

  • Addition: Add Vinylmagnesium bromide (35 mL, 35 mmol) dropwise via a pressure-equalizing addition funnel over 20 minutes. Maintain internal temperature below -30°C.

    • Observation: The solution will turn deep dark red/brown, indicating the formation of the nitroso-magnesium intermediate.

  • Reaction: Stir at -40°C for 1 hour, then allow the reaction to slowly warm to -20°C over 30 minutes.

    • Mechanism:[1][2][3][4][5][6][7] The Grignard attacks the nitro group, leading to a [3,3]-sigmatropic rearrangement. The steric bulk of the ortho-chlorine atom actually accelerates this rearrangement, making this substrate ideal for Bartoli synthesis [1].

  • Quench: Pour the reaction mixture into a rapidly stirring saturated aqueous NH₄Cl solution (100 mL) at 0°C.

  • Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with water and brine.[5] Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂).

    • Eluent: Hexanes:Ethyl Acetate (95:5 to 85:15 gradient).

    • Yield Expectation: 45-60% (Typical for Bartoli).

Case Study: Angiotensin II Receptor Antagonism

The 5-methyl-7-chloroindole scaffold has been documented in patent literature (e.g., NZ299146A ) as a core component for Angiotensin II (AT1) receptor antagonists [2]. In this context, the indole serves as a bioisostere for the biphenyl or imidazole cores found in sartans (e.g., Losartan).

Biological Mechanism

The drug acts as a competitive antagonist at the AT1 receptor, preventing the binding of Angiotensin II. This inhibits the Gq-protein coupled cascade that leads to intracellular calcium release and vasoconstriction.

Signaling Pathway Visualization

The following diagram maps the intervention point of the 5-methyl-7-chloroindole derivative within the Renin-Angiotensin-Aldosterone System (RAAS).

AT1_Signaling Angiotensinogen Angiotensinogen (Liver) AngI Angiotensin I Angiotensinogen->AngI Cleaved by Renin Renin (Kidney) Renin->AngI AngII Angiotensin II (Active Ligand) AngI->AngII Cleaved by ACE ACE (Lung) ACE->AngII AT1_Receptor AT1 Receptor (GPCR) AngII->AT1_Receptor Binds/Activates Gq_Pathway Gq Protein Activation AT1_Receptor->Gq_Pathway Downstream Signaling Drug 7-Cl-5-Me-Indole Derivative Drug->AT1_Receptor Competitive Antagonism Ca_Release Ca2+ Release Gq_Pathway->Ca_Release Vasoconstriction Vasoconstriction (Hypertension) Ca_Release->Vasoconstriction

Figure 2: Pathway analysis showing the competitive antagonism of the AT1 receptor by the indole derivative.

Bioassay Protocol: AT1 Receptor Binding

To validate the efficacy of the synthesized scaffold, a radioligand binding assay is the gold standard.

Protocol Overview

Objective: Determine the IC50 of the 5-methyl-7-chloroindole derivative against [¹²⁵I]-Angiotensin II.

Table 1: Assay Components

Component Specification Role
Cell Line HEK-293 stably expressing human AT1 receptor Biological Target Source
Radioligand [¹²⁵I]-Sar¹-Ile⁸-Angiotensin II (0.2 nM) Tracer
Non-specific Control Unlabeled Angiotensin II (10 µM) Defines background noise

| Buffer | 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4 | Physiological Medium |

Methodology:

  • Membrane Prep: Harvest HEK-293 cells and homogenize in ice-cold buffer. Centrifuge at 40,000 x g for 20 min to isolate membranes.

  • Incubation: In 96-well plates, mix:

    • 50 µL Membrane suspension (20 µg protein).

    • 25 µL Test Compound (Serial dilution of 5-methyl-7-chloroindole derivative).

    • 25 µL [¹²⁵I]-Ligand.

  • Equilibrium: Incubate at 25°C for 90 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Count radioactivity in a gamma counter.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50.

References

  • Bartoli, G., et al. (1989).[3] "Reaction of nitroarenes with Grignard reagents: A general method for the synthesis of indoles." Tetrahedron Letters, 30(16), 2129-2132. Link

  • Patent NZ299146A. (1998). "Medicinal use of indole, pyrrolopyridine or tetrahydropyrrolopyridine derivatives." New Zealand Intellectual Property Office. Link

  • Dobbs, A. P., et al. (1999). "Total Synthesis of Indoles from Trichloronitroalkenes and Vinylmagnesium Bromide." Synlett, 1999(10), 1594-1596. Link

  • Newman, A. S., et al. (2013). "5-Chloroindole: a potent allosteric modulator of the 5-HT3 receptor." British Journal of Pharmacology, 169(6), 1228–1238. Link

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-Chloro-5-methyl-1H-indole-3-carboxylic acid via Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide to the synthesis of 7-Chloro-5-methyl-1H-indole-3-carboxylic acid, a valuable scaffold in medicinal chemistry. The protocol is centered around the robust and versatile Fischer indole synthesis, a classic method for constructing the indole nucleus. This document offers a detailed experimental procedure, an in-depth discussion of the reaction mechanism, and guidelines for the characterization of the final product.

Introduction: The Significance of Substituted Indoles

Indole and its derivatives are of paramount importance in the field of drug discovery and development, forming the core structure of numerous natural products and synthetic pharmaceuticals. Their diverse biological activities have led to their application in treating a wide range of conditions. The specific substitution pattern of this compound makes it a valuable intermediate for the synthesis of novel therapeutic agents. The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains a cornerstone of heterocyclic chemistry for accessing such substituted indoles.[1]

Reaction Principle: The Fischer Indole Synthesis

The Fischer indole synthesis is a thermal, acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound.[2] In this specific application, 4-chloro-2-methylphenylhydrazine reacts with pyruvic acid to form the target indole-3-carboxylic acid.

The reaction proceeds through several key steps:

  • Hydrazone Formation: The initial step is the condensation of 4-chloro-2-methylphenylhydrazine with the keto group of pyruvic acid to form the corresponding hydrazone.

  • Tautomerization: The hydrazone then tautomerizes to its enamine isomer.

  • [3][3]-Sigmatropic Rearrangement: A crucial[3][3]-sigmatropic rearrangement (a type of pericyclic reaction) occurs, leading to the formation of a di-imine intermediate. This step is the key bond-forming event that establishes the indole framework.

  • Cyclization and Aromatization: The di-imine undergoes cyclization and subsequent elimination of ammonia to afford the aromatic indole ring.

The choice of acid catalyst is critical, with both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) being effective.[2]

Experimental Workflow

The synthesis of this compound can be visualized as a two-stage process: the formation of the hydrazone intermediate followed by its acid-catalyzed cyclization.

Fischer Indole Synthesis Workflow reagents Starting Materials: 4-chloro-2-methylphenylhydrazine Pyruvic Acid hydrazone Hydrazone Formation (in situ) reagents->hydrazone Mixing in Solvent cyclization Acid-Catalyzed Cyclization (Fischer Indolization) hydrazone->cyclization Addition of Acid Catalyst & Heat workup Aqueous Work-up & Neutralization cyclization->workup Cooling & Quenching purification Purification (Recrystallization) workup->purification Extraction & Isolation product Final Product: 7-Chloro-5-methyl-1H- indole-3-carboxylic acid purification->product

Figure 1: A schematic representation of the synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol outlines a representative procedure for the synthesis of this compound.

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)
4-chloro-2-methylphenylhydrazine hydrochloride193.0710
Pyruvic acid88.0611
Glacial Acetic Acid60.05-
Concentrated Sulfuric Acid98.08Catalytic
Sodium Bicarbonate (sat. aq. solution)84.01As needed
Ethyl Acetate88.11-
Brine--
Anhydrous Sodium Sulfate142.04As needed

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-chloro-2-methylphenylhydrazine hydrochloride (1.93 g, 10 mmol) in glacial acetic acid (20 mL).

  • Hydrazone Formation: To the stirred suspension, add pyruvic acid (0.97 g, 11 mmol). Stir the mixture at room temperature for 30 minutes. The formation of the hydrazone is often indicated by a color change.

  • Acid-Catalyzed Cyclization: Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the reaction mixture. The addition is exothermic.

  • Heating: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing ice-water (100 mL). This will likely cause the product to precipitate.

  • Neutralization: Carefully neutralize the aqueous mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7. Be cautious as this will cause the evolution of CO₂ gas.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture, to afford this compound as a solid.

Characterization of this compound

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, the N-H proton, and the carboxylic acid proton.

  • Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (δ 7.0-8.0 ppm). The specific chemical shifts and coupling patterns will be influenced by the chloro and methyl substituents.

  • Methyl Protons: A singlet corresponding to the methyl group at the C5 position is expected around δ 2.4-2.5 ppm.

  • N-H Proton: The N-H proton of the indole ring typically appears as a broad singlet in the downfield region (δ 8.0-12.0 ppm), with its chemical shift being highly dependent on the solvent and concentration.[4]

  • Carboxylic Acid Proton: The acidic proton of the carboxylic acid will be the most downfield signal, appearing as a broad singlet at δ > 10 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

  • Carbonyl Carbon: The carbonyl carbon of the carboxylic acid is expected to resonate in the region of δ 165-175 ppm.

  • Aromatic and Heterocyclic Carbons: The carbon atoms of the indole ring will appear in the range of δ 100-140 ppm. The carbon attached to the chlorine atom (C7) and the carbons of the pyrrole ring will have characteristic chemical shifts. For instance, in 5-chloro-indole derivatives, the C5 carbon attached to the chlorine is found around δ 125 ppm.[4]

  • Methyl Carbon: The methyl carbon will appear in the aliphatic region, typically around δ 20-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid.

  • N-H Stretch: A moderate to sharp absorption band around 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the region of 1680-1710 cm⁻¹ is characteristic of the carbonyl group of a carboxylic acid.

  • C=C Stretch (Aromatic): Multiple medium to strong bands in the 1450-1600 cm⁻¹ region due to the C=C stretching vibrations within the aromatic and heterocyclic rings.

  • C-Cl Stretch: A medium to weak absorption in the region of 700-800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₈ClNO₂ = 210.63 g/mol ). Due to the presence of chlorine, an M+2 peak with approximately one-third the intensity of the M⁺ peak will be observed, corresponding to the ³⁷Cl isotope.

  • Fragmentation: Common fragmentation pathways for indole carboxylic acids include the loss of the carboxylic acid group (-COOH) and other cleavages of the indole ring.

Troubleshooting

Problem Possible Cause Solution
Low Yield Incomplete reaction.Increase reaction time or temperature. Ensure the catalyst is active.
Product loss during work-up.Ensure complete extraction by performing multiple extractions. Avoid overly aggressive neutralization that could lead to product decomposition.
Impure Product Presence of starting materials or side products.Optimize reaction conditions (time, temperature) to minimize side reactions. Improve purification by selecting an appropriate recrystallization solvent system or by using column chromatography.
Reaction does not start Inactive catalyst.Use fresh, anhydrous acid catalyst.
Poor quality starting materials.Ensure the purity of the hydrazine and pyruvic acid.

Conclusion

The Fischer indole synthesis provides a reliable and effective method for the preparation of this compound. The protocol described in this application note, along with the predicted characterization data, offers a solid foundation for researchers in the synthesis and development of novel indole-based compounds. Careful control of reaction conditions and thorough purification are key to obtaining the desired product in good yield and high purity.

References

  • Frontiers in Chemistry. (2023). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Chloro-1H-indole-3-carboxylic acid. [Link]

  • Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. [Link]

  • The Royal Society of Chemistry. (2025). 1H NMR (400 MHz, DMSO-d6) δ 1.39. [Link]

  • U.S. Environmental Protection Agency. (2025). 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid Properties. [Link]

  • PubChem. (n.d.). 7-Methyl-1H-indole-3-carboxylic acid. [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Indole-3-acetic acid, methyl ester. [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Indole-3-carboxaldehyde, 7-methyl-. [Link]

  • SlideShare. (n.d.). Synthesis and Chemistry of Indole. [Link]

  • MDPI. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. [Link]

  • Google Patents. (n.d.). Process for preparing 1-methylindazole-3-carboxylic acid.
  • PubChemLite. (n.d.). 7-chloro-1h-indole-3-carboxylic acid (C9H6ClNO2). [Link]

  • ResearchGate. (n.d.). GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic acid, (a)), metabolite II (indole-3-glyoxylic acid, (b)), and metabolite III (indole-3-aldehyde, (c)).. [Link]

  • Natural Products Magnetic Resonance Database. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0247343). [Link]

  • SciSpace. (2003). Fischer indole synthesis in the absence of a solvent. [Link]

  • ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7. [Link]

  • National Center for Biotechnology Information. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

  • ResearchGate. (n.d.). Figure S5. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 5-chloro-1H-indole-2-carboxylate. [Link]

Sources

Decarboxylation methods for 7-Chloro-5-methyl-1H-indole-3-carboxylic acid

[1]

Experimental Methodologies

Method A: Thermal Copper-Catalyzed Decarboxylation (Standard Scale-Up)

Best for: Gram-scale synthesis, robust results, and tolerance of impurities.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Catalyst: Copper powder (0.1 equiv) or Cu₂O (0.05 equiv)

  • Solvent: Quinoline (Reagent Grade, bp ~237°C)

  • Workup: 2N HCl (for quinoline removal)

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, internal thermometer, and a reflux condenser connected to an inert gas line (Nitrogen/Argon).

  • Loading: Charge the flask with the carboxylic acid substrate (e.g., 10.0 g) and Copper powder (0.3 g).

  • Solvation: Add Quinoline (30 mL). The high boiling point of quinoline allows the reaction to reach the necessary activation temperature (200°C+).

  • Reaction: Heat the mixture to 210–220°C . Evolution of CO₂ gas (bubbling) will be observed.

    • Critical Control Point: Monitor internal temperature. Do not exceed 240°C to prevent charring of the 5-methyl group.

  • Completion: Maintain reflux until gas evolution ceases (typically 2–4 hours). Monitor by TLC (30% EtOAc/Hexane) or HPLC.

  • Workup (The "Acid Wash"):

    • Cool the reaction mixture to room temperature.

    • Dilute with Ethyl Acetate (100 mL).

    • Filter through a Celite pad to remove Copper residues.

    • Crucial Step: Wash the organic filtrate with 2N HCl (3 x 50 mL) . This converts the basic Quinoline solvent into water-soluble Quinolinium hydrochloride, effectively removing it from the organic layer.

    • Wash with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Hexane/CH₂Cl₂ or perform flash chromatography if high purity (>99%) is required.

Method B: Microwave-Assisted Decarboxylation (Rapid Optimization)

Best for: Screening, small scale (<500 mg), and difficult substrates.

Reagents:

  • Substrate: 1.0 equiv

  • Catalyst: Cu₂O (0.1 equiv) + 1,10-Phenanthroline (0.2 equiv)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) / Quinoline (3:1 ratio)

Protocol:

  • Loading: In a 10 mL microwave vial, add substrate (200 mg), Cu₂O (13 mg), and 1,10-Phenanthroline (33 mg).

  • Solvent: Add 2 mL of NMP/Quinoline mixture. Add a stir bar and seal the cap.

  • Irradiation: Heat in a microwave reactor (e.g., Biotage or CEM) at 190°C for 15 minutes (High Absorption setting).

  • Workup: Dilute directly with EtOAc and water. Perform the standard acid wash (1N HCl) to remove Quinoline/Phenanthroline.

  • Note: This method significantly reduces thermal degradation due to the short reaction time.

Comparative Analysis of Methods

FeatureMethod A: Thermal (Cu/Quinoline)Method B: MicrowaveMethod C: Metal-Free (Green)
Scale Gram to KilogramMilligramGram
Temperature 210–220°C190°C140–160°C
Time 2–4 Hours10–20 Mins12–24 Hours
Yield (Est.) 85–92%90–95%70–80%
Purity Profile Good, requires acid washExcellentModerate, cleaner workup
Key Risk Residual QuinolineVial over-pressurizationIncomplete reaction

Workflow Visualization

Figure 2: Experimental Workflow (Method A)

WorkflowFigure 2: Thermal Decarboxylation WorkflowStartStart: 7-Cl-5-Me-Indole-3-COOHMixMix with Cu Powderin QuinolineStart->MixHeatHeat to 210°C(CO2 Evolution)Mix->HeatCoolCool & Dilutewith EtOAcHeat->Cool2-4 HoursWashWash with 2N HCl(Remove Quinoline)Cool->WashIsolateDry & Concentrate(Crude Product)Wash->IsolateFinalPure 7-Chloro-5-methylindoleIsolate->FinalRecrystallization

Troubleshooting & Quality Control

  • Incomplete Decarboxylation: If starting material persists, increase temperature to 230°C. Ensure the system is anhydrous; water can inhibit the reaction temperature in open reflux systems.

  • Black Tar Formation: Indoles are sensitive to oxidation at high temperatures. Ensure rigorous inert gas (N₂) blanketing. If charring occurs, switch to Method B (Microwave) or Method C (lower temp reflux in DMAc/Acetic Acid).

  • Residual Solvent: Quinoline has a distinct odor and high boiling point. If the product smells like quinoline or shows aromatic impurity peaks in NMR (δ 8.9, 8.1 ppm), repeat the 2N HCl wash or pass through a silica plug.

Analytical Check (¹H NMR Expectations for Product):

  • C2-H: Doublet or multiplet around δ 7.1–7.3 ppm (couples with NH).

  • C3-H: Distinctive signal, often a multiplet or doublet of doublets around δ 6.4–6.6 ppm.

  • NH: Broad singlet, exchangeable (δ 8.0–10.0 ppm).[1]

  • 5-Me: Singlet approx δ 2.4 ppm.

References

  • Goossen, L. J., Manjolinho, F., Khan, B. A., & Rodríguez, N. (2009).[2] Microwave-Assisted Cu-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids. The Journal of Organic Chemistry, 74(7), 2620–2623. Link

  • Jones, G. B., & Chapman, B. J. (1995). Decarboxylation of Indole-2- and Indole-3-carboxylic acids. Journal of Organic Chemistry, 60, 1315.
  • Shepard, W. A., et al. (1960s). Copper-catalyzed decarboxylation of aromatic carboxylates. Journal of the American Chemical Society.
  • Organic Chemistry Portal. Decarboxylation Methods and Protocols. Link

Using 7-Chloro-5-methyl-1H-indole-3-carboxylic acid as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 7-Chloro-5-methyl-1H-indole-3-carboxylic Acid as a Privileged Scaffold in Medicinal Chemistry

Executive Summary

This compound is a highly specialized heterocyclic building block gaining prominence in the development of Nav1.8 inhibitors (pain management), CysLT1 antagonists (asthma/inflammation), and Type II Kinase inhibitors (oncology). Unlike the ubiquitous unsubstituted indole-3-carboxylic acid, this disubstituted analog offers a unique pharmacological profile: the 7-chloro substituent modulates the acidity of the N-H bond and imposes steric constraints that improve selectivity, while the 5-methyl group enhances lipophilicity and blocks metabolic oxidation at the reactive 5-position.

This guide provides a comprehensive technical overview for researchers utilizing this intermediate, covering synthetic routes, downstream amide coupling protocols, and quality control parameters.

Chemical Profile & Structural Rationale

PropertySpecification
CAS Number 1227699-46-6 (Analogous/Generic)
Formula C₁₀H₈ClNO₂
MW 209.63 g/mol
Appearance Off-white to pale beige solid
pKa (calc) ~4.2 (Carboxylic acid), ~16 (Indole NH)
Solubility DMSO (>50 mg/mL), DMF, MeOH (Moderate), Water (Insoluble)
Mechanistic Advantages in Drug Design
  • Metabolic Blocking (5-Methyl): The C5 position of the indole ring is a primary site for cytochrome P450-mediated hydroxylation. Methyl substitution here sterically hinders this process and prevents the formation of potentially toxic quinone-imine metabolites.

  • Conformational Locking (7-Chloro): The chlorine atom at C7 creates a "molecular buttress." When this intermediate is coupled to form an amide, the 7-Cl interacts sterically with the amide carbonyl or N-substituents, forcing the molecule into a specific bioactive conformation often required for binding to ion channels like Nav1.8.

  • Electronic Modulation: The electron-withdrawing nature of the 7-Cl lowers the pKa of the indole N-H, potentially strengthening hydrogen bond interactions with receptor residues (e.g., hinge regions in kinases).

Synthetic Pathways & Workflows

The synthesis and utilization of this intermediate follow a strict logic to maintain regiochemical integrity.

Figure 1: Retrosynthetic Analysis & Utilization Workflow

SynthesisWorkflow Start 2-Chloro-4-methylaniline Bartoli Bartoli Indole Synthesis (Vinyl Grignard) Start->Bartoli Step 1 Indole 7-Chloro-5-methylindole Bartoli->Indole Cyclization Vilsmeier Vilsmeier-Haack (POCl3 / DMF) Indole->Vilsmeier Step 2: C3 Formylation Aldehyde Indole-3-carboxaldehyde Vilsmeier->Aldehyde Intermediate Oxidation Pinnick Oxidation (NaClO2) Aldehyde->Oxidation Step 3: Oxidation Target 7-Chloro-5-methyl- 1H-indole-3-carboxylic acid Oxidation->Target Final Intermediate Coupling Amide Coupling (HATU/DIPEA) Target->Coupling Utilization Drug Nav1.8 / Kinase Inhibitor Coupling->Drug API Synthesis

Caption: Stepwise synthesis from aniline precursors to the final pharmaceutical intermediate and its downstream application.

Detailed Experimental Protocols

Protocol A: Utilization - High-Efficiency Amide Coupling

Context: The carboxylic acid at C3 is sterically crowded due to the indole core. Standard EDC/NHS coupling often fails or leads to low yields. This protocol uses HATU to ensure complete conversion.

Materials:

  • This compound (1.0 equiv)

  • Target Amine (1.1 equiv)[1]

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • DMF (Anhydrous)

Step-by-Step Procedure:

  • Activation: In a dried round-bottom flask under Nitrogen, dissolve the indole-3-carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL/mmol).

  • Base Addition: Add DIPEA (3.0 mmol) dropwise. Stir for 5 minutes at room temperature (RT). The solution should turn slightly yellow.[2]

  • Coupling Agent: Add HATU (1.2 mmol) in one portion. Stir for 15 minutes to form the activated ester (O-At ester). Note: Monitor by LCMS for the disappearance of the acid mass.

  • Amine Addition: Add the Target Amine (1.1 mmol).

  • Reaction: Stir at RT for 4–12 hours.

    • Optimization Tip: If the amine is electron-deficient (e.g., an aminopyridine), heat the reaction to 50°C.

  • Work-up: Dilute with EtOAc (20 mL). Wash sequentially with 1M HCl (2x), Sat. NaHCO₃ (2x), and Brine (1x).

  • Purification: Dry over Na₂SO₄, concentrate, and purify via Flash Chromatography (Hexane/EtOAc gradient).

Protocol B: Synthesis of the Intermediate (Pinnick Oxidation)

Context: If the carboxylic acid is not commercially available, it is best synthesized from the corresponding aldehyde (7-chloro-5-methyl-1H-indole-3-carbaldehyde) to avoid harsh hydrolysis conditions that might degrade the indole.

Step-by-Step Procedure:

  • Dissolve 7-chloro-5-methyl-1H-indole-3-carbaldehyde (10 mmol) in t-BuOH (40 mL) and 2-methyl-2-butene (10 mL, scavenger).

  • Prepare a solution of NaClO₂ (sodium chlorite, 30 mmol) and NaH₂PO₄ (30 mmol) in water (15 mL).

  • Add the aqueous oxidant solution dropwise to the aldehyde solution at 0°C.

  • Allow to warm to RT and stir for 3 hours.

  • Quench: Add saturated Na₂SO₃ solution carefully (exothermic).

  • Isolation: Acidify to pH 3 with 1N HCl. The product usually precipitates. Filter, wash with water, and dry under vacuum.

Analytical Quality Control (QC)

To ensure the integrity of the intermediate before use in expensive API synthesis, the following QC parameters must be met.

TestMethodAcceptance Criteria
Purity HPLC (C18, ACN/H₂O + 0.1% TFA)> 98.0% Area
Identity ¹H-NMR (DMSO-d₆)Singlet at ~12.0 ppm (COOH); Singlet at ~11.8 ppm (Indole NH); Distinct aromatic pattern (d, d, s).
Water Content Karl Fischer (KF)< 0.5% w/w (Critical for coupling)
Residual Solvents GC-HeadspaceDMF < 880 ppm; EtOAc < 5000 ppm

NMR Diagnostic Markers:

  • C2-H: Typically a doublet or sharp singlet around 8.0–8.2 ppm.

  • COOH: Broad singlet >12 ppm (exchanges with D₂O).

  • C4-H & C6-H: Look for meta-coupling patterns due to the 5-Me/7-Cl substitution.

Expert Insights & Troubleshooting

Common Failure Modes
  • Issue: Low yield in amide coupling.

    • Cause: Steric hindrance from the C4-hydrogen (peri-effect) interacting with the activated ester at C3.

    • Solution: Switch from HATU to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. T3P is less sensitive to steric bulk and drives reactions to completion more effectively in hindered systems.

  • Issue: Decarboxylation.

    • Cause: Indole-3-carboxylic acids are prone to thermal decarboxylation to the parent indole at temperatures >100°C.

    • Solution: Never heat the free acid above 60°C during drying. Always store at -20°C.

Figure 2: Optimization Decision Tree

Optimization Start Amide Coupling Attempt 1 (HATU) Check LCMS Check (4 hours) Start->Check Success Proceed to Workup Check->Success >95% Conv. Stalled Incomplete Conversion Check->Stalled <50% Conv. T3P Switch to T3P (50% EtOAc/Pyridine) Stalled->T3P Steric Hindrance? AcidChloride Generate Acid Chloride (Ghosez's Reagent) Stalled->AcidChloride Amine Unreactive?

Caption: Decision matrix for troubleshooting difficult amide bond formations involving indole-3-carboxylic acids.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye/Respiratory).[3]

  • Specific Risk: 7-Chloroindoles can be sensitizers.[4] Use double nitrile gloves.

  • Storage: Hygroscopic. Store in a desiccator at -20°C to prevent hydrolysis of the activated ester if pre-activated, or decarboxylation of the acid.

References

  • National Institutes of Health (NIH). (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists.[5] PMC. Retrieved from [Link]

  • MDPI. (2025). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules.[6][7][8][9][10][11] Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of Methyl Indole-4-carboxylate (Analogous Procedure). Org.[8][10] Synth. Retrieved from [Link]

Sources

Technical Application Note: Scalable Synthesis of Methyl 7-Chloro-5-methyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Esterification of 7-Chloro-5-methyl-1H-indole-3-carboxylic acid with methanol Content Type: Technical Application Note & Protocol Audience: Medicinal Chemists, Process Development Scientists

Abstract

This application note details the optimized protocol for the esterification of This compound to its methyl ester, Methyl 7-chloro-5-methyl-1H-indole-3-carboxylate . This transformation is a critical step in the synthesis of indole-based pharmacophores, often utilized in antiviral and anticancer drug discovery. While standard Fischer esterification is applicable, this guide prioritizes a Thionyl Chloride (


) mediated methanolysis  strategy. This approach generates anhydrous HCl in situ and chemically consumes water, driving the equilibrium forward more effectively than traditional sulfuric acid catalysis, particularly for substituted indole-3-carboxylic acids which can be prone to thermal decarboxylation.

Strategic Analysis & Mechanism

Chemical Strategy

The primary challenge in esterifying indole-3-carboxylic acids is the inherent instability of the carboxylic acid moiety at the C3 position. Under strong thermal stress or highly acidic aqueous conditions, these compounds can undergo decarboxylation to form the parent indole.

  • Route A: Sulfuric Acid (

    
    ) Catalysis:  The "Classic" Fischer method. Effective but generates water as a byproduct, establishing an equilibrium that requires excess methanol or water removal (azeotropic distillation) to drive to completion.
    
  • Route B: Thionyl Chloride (

    
    ) Activation (Recommended): 
    
    
    
    reacts with methanol to generate anhydrous HCl and dimethyl sulfite/sulfur dioxide. Crucially,
    
    
    acts as a water scavenger (
    
    
    ), irreversibly driving the reaction to the ester. This method typically proceeds at lower temperatures or shorter reaction times, preserving the indole integrity.
Reaction Mechanism (Thionyl Chloride Route)

The reaction proceeds via the in situ generation of active electrophiles. Thionyl chloride reacts with methanol to form chlorosulfites and anhydrous HCl, activating the carbonyl oxygen of the indole acid for nucleophilic attack by methanol.

EsterificationMechanism Reactants Reagents: MeOH + SOCl2 Activation In Situ Generation: Anhydrous HCl + MeOS(O)Cl Reactants->Activation Exothermic mixing Protonation Carbonyl Activation: Indole-COOH + H+ Activation->Protonation Acid catalysis Attack Nucleophilic Attack: Tetrahedral Intermediate Protonation->Attack + MeOH Elimination Elimination: Loss of Water/SO2 Attack->Elimination - H2O (consumed by SOCl2) Product Product: Indole-3-COOMe Elimination->Product

Figure 1: Mechanistic workflow for the Thionyl Chloride mediated esterification.

Materials & Equipment

Reagents
ReagentCAS No.RolePurity Grade
This compound N/A (Analog)Substrate>97% HPLC
Methanol (MeOH) 67-56-1Solvent/ReactantAnhydrous
Thionyl Chloride (

)
7719-09-7ReagentReagentPlus,

99%
Sodium Bicarbonate (

)
144-55-8QuenchSat.[1] Aqueous Soln.
Ethyl Acetate (EtOAc) 141-78-6ExtractionACS Grade
Equipment
  • Reaction Vessel: 3-neck Round Bottom Flask (RBF) with reflux condenser and drying tube (

    
     or 
    
    
    
    line).
  • Temperature Control: Ice/Water bath (

    
    C) and Oil bath/Heating mantle.
    
  • Addition: Pressure-equalizing addition funnel.

  • Safety: Fume hood (essential for

    
     gas), acid gas scrubber (optional but recommended for scale-up).
    

Experimental Protocol (Standardized)

Method: Thionyl Chloride Mediated Methanolysis

Scale: 10.0 mmol (approx.[2] 2.1 g of starting material)

Step 1: Reagent Preparation & Activation
  • Setup: Oven-dry a 100 mL 3-neck RBF and a magnetic stir bar. Flush with Nitrogen (

    
    ).
    
  • Solvent Charge: Add 30 mL of Anhydrous Methanol to the flask.

  • Cooling: Submerge the flask in an ice/water bath (

    
    C). Stir for 10 minutes.
    
  • Activation: Slowly add Thionyl Chloride (

    
    , 1.5 mL, 20.0 mmol, 2.0 equiv)  dropwise via syringe or addition funnel over 15 minutes.
    
    • Critical Control: The reaction is exothermic.[2][3] Maintain internal temperature

      
      C. Evolution of HCl gas will occur; ensure proper venting.
      
    • Observation: The solution may turn slightly yellow.

Step 2: Substrate Addition
  • Remove the ice bath and allow the solution to stir for 10 minutes at room temperature (RT) to ensure formation of the HCl/MeOH complex.

  • Add This compound (2.1 g, 10.0 mmol) in one portion.

    • Note: The starting material may not dissolve immediately.[3] It will dissolve as the reaction proceeds and heats up.[4]

Step 3: Reaction & Monitoring[1]
  • Heating: Equip the flask with a reflux condenser. Heat the mixture to Reflux (

    
    C) .
    
  • Duration: Stir at reflux for 3 to 5 hours .

  • In-Process Control (IPC): Monitor via TLC (Mobile Phase: 50% EtOAc / 50% Hexanes).

    • Starting Material

      
      : ~0.1 (Streaks, acidic).
      
    • Product

      
      : ~0.5-0.6 (Distinct spot).
      
    • Completion Criteria: Disappearance of the baseline acid spot.

Step 4: Workup & Isolation[3]
  • Concentration: Cool the reaction mixture to RT. Concentrate under reduced pressure (Rotary Evaporator) to remove approximately 80% of the methanol.

  • Quenching: Pour the residue slowly into 100 mL of ice-cold Saturated

    
     solution . Stir vigorously.
    
    • Caution: Vigorous foaming (

      
       evolution) will occur.
      
  • Precipitation/Extraction:

    • Scenario A (Solid Precipitate): If the ester precipitates as a solid, filter via Büchner funnel, wash with cold water (

      
       mL) and cold Hexanes (
      
      
      
      mL).
    • Scenario B (Oiling Out): If the product oils out, extract with Ethyl Acetate (

      
       mL) . Combine organics, wash with Brine (
      
      
      
      mL), dry over anhydrous
      
      
      , filter, and concentrate.
Step 5: Purification[3]
  • Crystallization: The crude product is often pure enough (>95%). If necessary, recrystallize from minimal hot Methanol or an EtOAc/Hexane mixture.

  • Yield Expectation: 85% - 95%.

Process Validation & Characterization

Analytical Checkpoints
CheckpointParameterSpecification
IPC (TLC) Conversion< 2% Starting Material remaining
Appearance VisualOff-white to pale yellow solid
Purity HPLC (254 nm)> 98.0% Area
Expected Spectral Data
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       12.0 ppm (br s, 1H, Indole NH )
      
    • 
       8.0 - 7.0 ppm (m, 3H, Aromatic CH)
      
    • 
       3.85 ppm (s, 3H, Ester OC
      
      
      
      )
    • 
       2.45 ppm (s, 3H, Aryl C
      
      
      
      )
  • Mass Spectrometry (ESI+):

    • Target Mass (

      
      ): ~223.6  g/mol 
      
    • Observed:

      
      , 
      
      
      

Troubleshooting & Safety

Common Issues
  • Incomplete Reaction: If SM remains after 5 hours, add an additional 0.5 equiv of

    
     (cool to RT first!) and resume reflux.
    
  • N-Methylation: Rare under acidic conditions. If observed (M+15 peak in MS), ensure the reaction temperature does not exceed

    
    C and avoid using methyl iodide or other alkylating agents in the same hood space.
    
  • Decarboxylation: If the product mass is M-59 (loss of -COOMe), the temperature was too high or the acid was unstable. Ensure the acid is not heated in methanol before the acid catalyst is added.

Safety Protocol
  • Thionyl Chloride: Highly corrosive.[4] Reacts violently with water.[4] Causes severe skin burns and eye damage. Handle only in a fume hood.

  • Indoles: Generally non-toxic but should be treated as potential irritants.

  • Waste Disposal: Quenched aqueous layers contain sulfites/sulfates and should be disposed of according to chemical waste regulations.

References

  • Fischer Esterification Mechanism & Applications

    • Source: LibreTexts Chemistry. "Reactions of Carboxylic Acids: Conversion into Esters."
    • URL:[Link]

  • Thionyl Chloride Mediated Esterification Protocol

    • Source: Common Organic Chemistry. "Acid to Ester - Thionyl Chloride (SOCl2) and Methanol."[5]

    • URL:[Link]

  • Synthesis of Indole-3-Carboxylates (General Indole Chemistry)
  • Properties of 7-Chloroindoles in Drug Discovery

    • Source: National Institutes of Health (NIH) / PubChem.
    • URL:[Link]

Sources

Reaction conditions for C-3 functionalization of 7-chloro-5-methylindoles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: C-3 Functionalization of 7-Chloro-5-Methylindoles

Executive Summary & Chemical Context

The 7-chloro-5-methylindole scaffold represents a unique electronic challenge in medicinal chemistry. Unlike unsubstituted indole, this substrate possesses a "push-pull" electronic environment:

  • C-5 Methyl Group: A weak electron-donating group (EDG) that activates the indole ring, specifically enhancing nucleophilicity at C-3 via hyperconjugation.

  • C-7 Chloro Group: An electron-withdrawing group (EWG) by induction, which lowers the HOMO energy of the pyrrole ring. However, its position at C-7 exerts significant steric influence on the adjacent C-6 and N-1 positions, while leaving the C-3 position relatively accessible.

The Core Challenge: While C-3 remains the preferred site for Electrophilic Aromatic Substitution (


), the inductive deactivation by the 7-Cl atom requires protocols that generate sufficiently potent electrophiles (e.g., Vilsmeier iminium salts, acylium ions) without causing N-1 deprotonation or polymerization.

This guide details three validated protocols for C-3 functionalization: Formylation, Acylation, and Halogenation.

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways for C-3 functionalization based on the electrophile generated.

C3_Functionalization Substrate 7-Chloro-5-Methylindole Intermediate C-3 Sigma Complex (Wheland Intermediate) Substrate->Intermediate Nucleophilic Attack (C3) Prod_Formyl 3-Formyl-7-Chloro-5-Methylindole (Vilsmeier-Haack) Intermediate->Prod_Formyl Hydrolysis (-H+) Prod_Acyl 3-Acyl-7-Chloro-5-Methylindole (Friedel-Crafts) Intermediate->Prod_Acyl Aromatization (-H+) Prod_Halo 3-Halo-7-Chloro-5-Methylindole (NXS Halogenation) Intermediate->Prod_Halo Aromatization (-H+) Reag_VH POCl3 / DMF (Chloroiminium Ion) Reag_VH->Intermediate Reag_FC RCOCl / AlCl3 (Acylium Ion) Reag_FC->Intermediate Reag_Halo NCS or NBS (Halonium Ion) Reag_Halo->Intermediate

Figure 1: Divergent synthetic pathways for C-3 functionalization driven by specific electrophile generation.

Protocol 1: C-3 Formylation (Vilsmeier-Haack)[1]

Objective: Synthesis of 7-chloro-5-methylindole-3-carboxaldehyde. Mechanism: The reaction relies on the in situ formation of a chloroiminium ion (Vilsmeier reagent) from DMF and POCl₃.[1] This species is highly electrophilic, overcoming the inductive deactivation of the 7-Cl substituent.

Experimental Procedure
  • Reagent Preparation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (5.0 equiv) to 0 °C.

  • Electrophile Generation: Add POCl₃ (1.2 equiv) dropwise over 15 minutes. Critical: Maintain temperature <5 °C to prevent thermal decomposition of the Vilsmeier reagent. Stir for 30 minutes until a slight yellow color persists.

  • Substrate Addition: Dissolve 7-chloro-5-methylindole (1.0 equiv) in minimal DMF (1 M concentration) and add dropwise to the pre-formed Vilsmeier reagent.

  • Reaction: Warm the mixture to room temperature (25 °C) and stir for 1 hour.

    • Optimization Note: If TLC shows incomplete conversion after 1 hour, heat to 40 °C. The 7-Cl group reduces reaction rate compared to unsubstituted indole.

  • Hydrolysis (Quench): Pour the reaction mixture onto crushed ice/water (10 volumes). Neutralize slowly with 2M NaOH or saturated NaHCO₃ to pH 8–9.

    • Why? Basic hydrolysis is required to liberate the aldehyde from the intermediate iminium salt.

  • Isolation: The product typically precipitates as a solid. Filter, wash with water, and dry.[2] Recrystallize from Ethanol/Water if necessary.

Key Causality: The 5-methyl group stabilizes the cationic intermediate at C-3, ensuring regioselectivity over N-1 formylation.

Protocol 2: C-3 Acylation (Friedel-Crafts)

Objective: Introduction of ketone motifs (e.g., 3-acetyl). Mechanism: Uses a Lewis Acid (


 or 

) to generate an acylium ion.
Experimental Procedure
  • Setup: Charge a flask with anhydrous

    
     (DCM) or Nitromethane. Add 
    
    
    
    (2.5 equiv) at 0 °C.
  • Electrophile Formation: Add Acetyl Chloride (1.2 equiv) dropwise. Stir for 20 mins to form the complex.

  • Addition: Add a solution of 7-chloro-5-methylindole (1.0 equiv) in DCM slowly.

    • Caution: Indoles are acid-sensitive. The high equivalents of

      
       are necessary because the Lewis acid complexes with the indole nitrogen, temporarily protecting it but also deactivating the ring.
      
  • Reaction: Stir at 0 °C for 2 hours.

  • Quench: Pour into ice-cold 1M HCl.

    • Why Acidic Quench? To break the strong Aluminum-Nitrogen complex and Aluminum-Oxygen complex.

  • Purification: Extract with DCM, wash with brine, dry over

    
    . Flash chromatography (Hexane/EtOAc) is usually required.
    

Protocol 3: C-3 Halogenation (NBS/NCS)

Objective: Synthesis of 3-bromo or 3-chloro derivatives for subsequent cross-coupling (Suzuki/Sonogashira).

Experimental Procedure
  • Solvent Choice: Use THF or DMF. Avoid alcohols (side reactions).

  • Reagent: Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise at 0 °C.

  • Reaction: Stir at 0 °C for 30–60 minutes.

    • Monitoring: Do not let the reaction run too long or warm up, as C-2 halogenation or over-halogenation (at C-6) can occur due to the activating nature of the 5-Me group.

  • Workup: Dilute with water, extract with Ethyl Acetate.

  • Stability: 3-Haloindoles are unstable over time. Use immediately or store at -20 °C under inert atmosphere.

Comparative Data Summary

Reaction TypeReagent SystemTemp (°C)Yield TargetKey Risk Factor
Formylation POCl₃ / DMF0 -> 4085-95%Thermal decomposition of reagent if T > 10°C during mixing.
Acylation AcCl / AlCl₃0 -> RT60-75%Polymerization of indole by strong Lewis Acid.
Bromination NBS / THF090-95%Over-bromination at C-2 or C-6.

References

  • Vilsmeier-Haack Reaction Overview

    • Title: Vilsmeier–Haack reaction[1][3][4][5][6]

    • Source: Wikipedia / Organic Chemistry Portal
    • URL:[Link]

  • Indole Formylation Protocol (Organic Syntheses)

    • Title: Indole-3-aldehyde
    • Source: Organic Syntheses, Coll.[2][3] Vol. 5, p.656 (1973); Vol. 40, p.54 (1960).

    • URL:[Link]

  • Friedel-Crafts Acylation of Indoles

    • Title: Friedel–Crafts Acylation[1][7][8][9]

    • Source: Sigma-Aldrich Technical Guides
  • C-3 Functionalization of 7-Azaindoles (Analogous Chemistry)

    • Title: Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles[10]

    • Source: The Journal of Organic Chemistry (ACS Public
    • URL:[Link]

  • General C-3 Halogenation Strategy

    • Title: C7-Derivatization of C3-Alkylindoles Including Tryptophans and Tryptamines
    • Source: The Journal of Organic Chemistry (ACS Public
    • URL:[Link]

Sources

Application Note: Strategic Synthesis of Kinase Inhibitors from 7-Chloro-5-methyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

This guide details the synthetic utility of 7-Chloro-5-methyl-1H-indole-3-carboxylic acid as a privileged scaffold for Type I ATP-competitive kinase inhibitors.

In medicinal chemistry, the indole-3-carboxamide motif is a proven "hinge-binding" pharmacophore. The amide functionality (donor-acceptor pair) mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region (e.g., Glu and Leu backbone residues). The specific substitution pattern of the starting material offers unique advantages:

  • 5-Methyl Group: Fills the hydrophobic pocket II (selectivity filter), often improving potency against kinases like JNK , VEGFR , or Src .[1][2]

  • 7-Chloro Substituent: A lipophilic handle that targets the solvent-front or gatekeeper regions. Crucially, it serves as a latent handle for late-stage diversification via cross-coupling, though it is sterically hindered and electronically deactivated.[1][2]

This protocol provides a high-fidelity roadmap for transforming this core acid into a library of bioactive inhibitors, prioritizing yield, purity, and reproducibility.[1][2]

Retrosynthetic Logic & Pathway Design

The synthesis is designed around a "Divergent Strategy." The carboxylic acid is the primary vector for introducing the hinge-binding motif (Amide Coupling), while the C7-position is reserved for advanced SAR optimization (Suzuki-Miyaura Coupling).

Pathway Visualization

G Start This compound (Starting Material) Activation Activation Strategy (HATU or SOCl2) Start->Activation Step 1: Carboxyl Activation Amide Indole-3-Carboxamide Core (Hinge Binder) Activation->Amide Step 2: Amine Coupling (R-NH2) Target1 Target A: Direct Inhibitor (Lipophilic Tail) Amide->Target1 Path A: N-Alkylation (Optional) Coupling C7-Diversification (Buchwald/Suzuki) Amide->Coupling Path B: Pd-Catalysis Target2 Target B: Extended Inhibitor (Solvent Front Binder) Coupling->Target2 Step 3: C-C Bond Formation

Figure 1: Divergent synthetic workflow. The core scaffold (Blue) is activated (Yellow) to form the hinge-binding amide (Green). Advanced users can engage the Red pathway for C7-modification.

Detailed Experimental Protocols

Protocol A: High-Fidelity Amide Coupling (The Hinge Motif)

Objective: Install the primary specificity element (the amine tail) without racemization or side-reactions. Challenge: Indole-3-carboxylic acids can be prone to decarboxylation under high heat or sluggish reactivity due to the electron-rich indole ring. Solution: Use of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) provides rapid activation at room temperature, superior to EDC/HOBt for sterically encumbered anilines [1].[1][2]

Materials
  • Substrate: this compound (1.0 equiv)

  • Amine Partner: Aryl or Heteroaryl amine (1.1 equiv)[2][3]

  • Coupling Agent: HATU (1.2 equiv)[4]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[2]

  • Solvent: Anhydrous DMF (Dimethylformamide)[2]

Step-by-Step Methodology
  • Activation: In a flame-dried round-bottom flask, dissolve the indole acid (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 eq) dropwise. Stir for 5 minutes under

    
    .
    
    • Note: The solution may darken; this is normal for electron-rich indoles.

  • Coupling Reagent: Add HATU (1.2 eq) in one portion. Stir for 10 minutes to form the active ester (O-At ester).

  • Amine Addition: Add the amine partner (1.1 eq).

  • Reaction: Stir at Room Temperature for 4–12 hours .

    • QC Check: Monitor by LCMS.[1][5] The active ester peak usually disappears within 30 mins.[1] If the reaction stalls, heat to 40°C.

  • Workup (Critical for Purity):

    • Dilute with EtOAc.[1][4]

    • Wash 1: 10% LiCl (aq) – removes DMF efficiently.

    • Wash 2: Saturated

      
       – removes unreacted acid.[1]
      
    • Wash 3: 0.5 M HCl (Quick wash) – removes unreacted amine (skip if product is acid-sensitive).

    • Dry: Over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: C7-Chlorine Functionalization (Advanced SAR)

Objective: Utilize the 7-Cl position to reach into the "Gatekeeper" or solvent-front pocket. Challenge: The C7-position on an indole is electronically deactivated and sterically crowded. Standard Suzuki conditions (


) often fail.[2]
Solution:  Use Buchwald 3rd Generation Precatalysts (XPhos Pd G3) . These bulky, electron-rich ligands facilitate oxidative addition into the aryl chloride bond [2][3].[1]
Materials
  • Substrate: 7-Chloro-indole-3-carboxamide derivative (from Protocol A).

  • Boronic Acid:

    
     (1.5 equiv).[2]
    
  • Catalyst: XPhos Pd G3 (0.05 equiv / 5 mol%).

  • Base:

    
     (2.0 equiv, 0.5 M aqueous solution).[1][2]
    
  • Solvent: 1,4-Dioxane.[1][2]

Step-by-Step Methodology
  • Degassing: Charge a microwave vial with the substrate, boronic acid, and XPhos Pd G3. Seal and purge with Argon for 5 minutes.

    • Why: Oxygen kills the active Pd(0) species, which is critical for the difficult oxidative addition step.[1][2]

  • Solvent Addition: Add degassed 1,4-Dioxane and 0.5 M

    
     (aq) via syringe. Ratio of Dioxane:Water should be 4:1.[1]
    
  • Reaction: Heat to 90°C for 16 hours (oil bath) or 110°C for 45 mins (Microwave).

  • Scavenging: Filter through a Celite pad to remove Pd black.[1]

  • Purification: Reverse-phase HPLC is often required here as the conversion may not be 100%.

Data Summary & Troubleshooting

Reaction Performance Matrix
StepMethodTypical YieldCritical ParameterCommon Failure Mode
Amidation HATU/DIPEA85–95%Stoichiometry of BaseO-Acylation: Using too much HATU can lead to side reactions on the indole NH if unprotected (rare but possible).
Amidation SOCl2 (Acid Chloride)70–85%Anhydrous ConditionsDecarboxylation: Heating the acid chloride intermediate too high (>60°C).
C7-Coupling Suzuki (XPhos G3)40–65%Oxygen exclusionDehalogenation: Product shows loss of Cl but no coupling (Protodehalogenation).
Biological Context: The Binding Mode

The synthesized Indole-3-carboxamide is expected to bind in the ATP pocket as follows:

Binding Indole Indole Core (Scaffold) Amide C3-Amide (Hinge Binder) Indole->Amide Cl 7-Chloro (Hydrophobic) Indole->Cl Kinase Kinase Hinge (Glu/Leu) Amide->Kinase H-Bonds Pocket Hydrophobic Pocket II Cl->Pocket Van der Waals

Figure 2: Predicted binding mode.[2] The Amide (Green) anchors the molecule, while the 7-Cl (Red) exploits hydrophobic regions often neglected in standard inhibitor designs.

References

  • BenchChem Technical Support. (2025).[1][5] Synthesis of Indole-3-Carboxamide Derivatives: Representative Protocols. BenchChem Application Notes.[1] Link[2]

  • Organic Chemistry Portal. (2025).[1] Suzuki Coupling: Recent Developments and Catalyst Optimization.[1] Organic Chemistry Portal.[1] Link

  • Billingsley, K., & Buchwald, S. L. (2007).[1][2] Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society.[1] Link[2]

  • Luo, M., et al. (2021).[1][2][6] Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives.[1][2] Frontiers in Chemistry.[1] Link

  • Sigma-Aldrich. (2025). Suzuki-Miyaura Cross-Coupling Reagents and Protocols. MilliporeSigma Technical Guides.[1] Link

Sources

Procedure for Vilsmeier-Haack formylation of 7-chloro-5-methylindole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Vilsmeier-Haack Formylation of 7-Chloro-5-Methylindole Derivatives

Introduction & Scope

The Vilsmeier-Haack reaction is the gold-standard methodology for introducing a formyl group (-CHO) onto electron-rich aromatic heterocycles. This guide details the specific protocol for synthesizing 7-chloro-5-methyl-1H-indole-3-carbaldehyde from its indole precursor.

This specific scaffold—bearing both electron-donating (5-methyl) and electron-withdrawing (7-chloro) substituents—presents a unique synthetic challenge. While the 5-methyl group activates the ring, the 7-chloro substituent exerts an inductive electron-withdrawing effect (-I) and creates steric bulk near the N-H bond. Consequently, this substrate typically requires more vigorous conditions (elevated temperature) compared to unsubstituted indole to achieve complete conversion at the C3 position.

Target Audience: Medicinal chemists and process development scientists working on kinase inhibitors or indole-based alkaloid synthesis.

Mechanistic Principles & Regioselectivity

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS). The regioselectivity for the C3 position is driven by the indole's inherent enamine-like reactivity.

Key Mechanistic Steps:

  • Reagent Formation: Interaction between N,N-Dimethylformamide (DMF) and Phosphorus Oxychloride (POCl

    
    ) generates the electrophilic "Vilsmeier Reagent" (chloroiminium ion).[1][2][3]
    
  • Electrophilic Attack: The indole C3 attacks the chloroiminium ion. The 7-chloro substituent slightly deactivates the ring, necessitating thermal energy to overcome the activation barrier.

  • Hydrolysis: The resulting iminium salt is stable in solution and releases the aldehyde only upon aqueous basic workup.

Diagram 1: Reaction Mechanism The following diagram illustrates the pathway from reagent formation to the final aldehyde hydrolysis.

VilsmeierMechanism DMF DMF + POCl3 VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR 0°C (Exothermic) Inter1 C3-Iminium Intermediate VR->Inter1 + Substrate (EAS at C3) Substrate 7-Chloro-5-methylindole Substrate->Inter1 Hydrolysis Aqueous Base (Hydrolysis) Inter1->Hydrolysis Quench Product 7-Chloro-5-methyl- indole-3-carbaldehyde Hydrolysis->Product pH Adjustment

Caption: Mechanistic pathway for C3-formylation. The active chloroiminium species is generated in situ before attacking the indole nucleus.

Experimental Protocol

Safety Warning: POCl


 reacts violently with water. DMF/POCl

mixtures can exhibit thermal runaway if heated too rapidly in a closed system. Perform all operations in a functioning fume hood.
Reagents & Stoichiometry[2][4][5]
ReagentEquiv.[1][4][5][6]RoleNotes
7-Chloro-5-methylindole 1.0SubstrateLimiting reagent.
Phosphorus Oxychloride (POCl

)
1.2 – 1.5Electrophile SourceFreshly distilled preferred.
DMF (Anhydrous) 5.0 – 10.0Solvent/ReagentMust be dry (<0.05% water).
NaOH (2M) or NaOAc (Sat.) ExcessQuench BaseNeutralizes acid; hydrolyzes iminium.
Step-by-Step Procedure (10 mmol Scale)
  • Vilsmeier Reagent Preparation (In Situ):

    • Charge a flame-dried round-bottom flask with anhydrous DMF (5 mL, ~5-6 vol relative to indole).

    • Cool the flask to 0–5°C using an ice/water bath.

    • Add POCl

      
       (1.4 mL, 15 mmol) dropwise via a pressure-equalizing addition funnel or syringe pump over 15 minutes.
      
    • Observation: The solution may turn pale yellow or pinkish; ensure the temperature remains <10°C to prevent decomposition. Stir for 15 min at 0°C.

  • Substrate Addition:

    • Dissolve 7-chloro-5-methylindole (1.66 g, 10 mmol) in anhydrous DMF (3 mL).

    • Add the indole solution dropwise to the cold Vilsmeier reagent.

    • Critical Control: The reaction is exothermic.[1][7] Maintain internal temperature <10°C during addition.

  • Reaction Phase:

    • Remove the ice bath and allow the mixture to warm to Room Temperature (RT) for 30 minutes.

    • Heating Step: Unlike simple indoles, this deactivated substrate requires heat. Warm the reaction to 80–90°C and stir for 4–6 hours.

    • Monitoring: Check progress via TLC (30% EtOAc/Hexane). The starting material (high R

      
      ) should disappear, replaced by the polar iminium salt (baseline) or aldehyde (mid-R
      
      
      
      if hydrolyzed on silica).
  • Workup & Hydrolysis:

    • Cool the reaction mixture to RT.

    • Pour the mixture slowly onto crushed ice (50 g) with vigorous stirring.

    • Hydrolysis:[8] The initial quench forms a clear, acidic solution. Slowly add 2M NaOH or saturated Sodium Acetate until the pH reaches 9–10.

    • Precipitation: The product should precipitate as a yellowish/tan solid. Stir for 1 hour to ensure complete hydrolysis of the iminium intermediate.

  • Isolation:

    • Filter the solid using a Büchner funnel.

    • Wash the cake with copious water (3 x 20 mL) to remove residual DMF and inorganic salts.

    • Dry the solid under vacuum at 45°C.

Process Workflow & Troubleshooting

Diagram 2: Operational Workflow This flowchart guides the operator through critical decision points during the synthesis.

Workflow Start Start: Dry DMF Cool to 0°C AddPOCl3 Add POCl3 Dropwise (Maintain T < 10°C) Start->AddPOCl3 AddIndole Add Indole Solution AddPOCl3->AddIndole Heat Heat to 85°C (4-6 Hours) AddIndole->Heat CheckTLC TLC Check (SM Consumed?) Heat->CheckTLC CheckTLC->Heat No (Extend Time) Quench Pour onto Ice Basify to pH 9-10 CheckTLC->Quench Yes Filter Filter & Wash (Water) Quench->Filter Recryst Recrystallize (EtOH or DMF/H2O) Filter->Recryst If Purity < 95%

Caption: Operational workflow emphasizing the critical heating step required for chloro-substituted indoles.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield / Incomplete Reaction Insufficient activation energy due to 7-Cl deactivation.Increase temperature to 95°C or extend reaction time to 12h. Ensure POCl

is fresh.
Product is an Oil/Gum Incomplete precipitation or trapped DMF.Triturate the oil with cold water/ethanol (9:1). Sonication often induces crystallization.
Dark/Black Reaction Mixture Thermal decomposition (runaway).Control the exotherm strictly during the 0°C addition phase. Do not overheat >100°C.
N-Formylation observed Rare, but possible if C3 is blocked or sterically hindered.Confirm structure by NMR. N-CHO proton appears ~9.0-9.5 ppm (broad), C3-CHO is ~10.0 ppm (sharp).

Characterization Criteria

To validate the synthesis, the isolated solid must meet the following spectral characteristics:

  • Appearance: Pale yellow to tan solid.

  • 1H NMR (DMSO-d

    
    , 400 MHz): 
    
    • Aldehyde (-CHO): Singlet,

      
       9.90 – 10.05 ppm.[9]
      
    • N-H: Broad singlet,

      
       12.0 – 12.5 ppm (exchangeable with D
      
      
      
      O).
    • C2-H: Singlet/Doublet,

      
       8.2 – 8.4 ppm (deshielded by carbonyl).
      
    • Aromatic Region: Distinct pattern for 5,7-disubstitution (two singlets or meta-coupling doublets).

  • Melting Point: Expected range 200–210°C (varies by specific derivative purity).

References

  • Organic Syntheses. (1959). Indole-3-aldehyde.[1][10][6][11][12][13] Org. Synth. 1959, 39, 30. Retrieved from [Link]

  • Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.[1] (Specific protocols for 5-chloro and 5-methyl derivatives). Retrieved from

  • RSC Advances. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (Comparative reactivity data). Retrieved from [Link][10]

  • Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction. (Safety data on POCl3/DMF). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving yield of 7-Chloro-5-methyl-1H-indole-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 7-Chloro-5-methyl-1H-indole-3-carboxylic Acid Synthesis

Executive Summary: The Yield Challenge

Synthesizing This compound presents a specific electronic challenge. While the 5-methyl group is weakly activating, the 7-chloro substituent is electron-withdrawing and situated proximal to the indole nitrogen. This reduces the nucleophilicity of the C3 position compared to unsubstituted indole, often leading to:

  • Incomplete Conversion: Standard Vilsmeier-Haack or acylation protocols may stall.

  • Regio-scrambling: If forcing conditions are used without care.

  • Decarboxylation: The final acid is susceptible to thermal decarboxylation during workup.

This guide prioritizes the Trichloroacetyl Chloride (Haloform) Route over the Vilsmeier-Oxidation route, as it offers the highest yield potential for electron-deficient indoles and simplifies purification.

Recommended Protocols

Protocol A: The "Haloform" Route (High Yield Standard)

Best for: Maximizing throughput and avoiding unstable aldehyde intermediates.[1]

Mechanism: Electrophilic aromatic substitution at C3 followed by base-mediated haloform hydrolysis.

Reagents:

  • Starting Material: 7-Chloro-5-methylindole[1]

  • Reagent: Trichloroacetyl chloride (

    
    )[1][2]
    
  • Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1][2]

  • Base (Hydrolysis): KOH / Methanol[1][2]

Step-by-Step Workflow:

  • Acylation (The Critical Step):

    • Dissolve 7-Chloro-5-methylindole (1.0 equiv) in anhydrous DCM (0.2 M concentration).

    • Expert Tip: Add Pyridine (1.1 equiv) .[1] While often optional for simple indoles, the 7-Cl deactivation requires the acid scavenger to drive the equilibrium and prevent HCl-mediated polymerization.

    • Cool to 0°C. Dropwise add Trichloroacetyl chloride (1.2 equiv) .

    • Allow to warm to RT.[3][4] Crucial: If TLC shows unreacted starting material after 4 hours, reflux at 40°C. The 7-Cl group slows the kinetics.

    • Checkpoint: Product (3-trichloroacetyl derivative) should precipitate or form a distinct spot (

      
      ).[1]
      
  • Hydrolysis:

    • Evaporate DCM. Dissolve the residue in MeOH.

    • Add 4N KOH (aqueous) (3.0 equiv).[1][2]

    • Stir at RT for 2–4 hours. Do not reflux unless necessary, to avoid decarboxylation.[1][2]

    • Workup: Evaporate MeOH. Dilute with water.[5] Wash with EtOAc (removes unreacted indole).[1] Acidify aqueous layer with 6N HCl to pH 2. Precipitate is the target acid.

Protocol B: The Pinnick Oxidation Sequence (Alternative)

Best for: Cases where harsh hydrolysis conditions (Protocol A) degrade the molecule.[1][2]

  • Formylation: Vilsmeier-Haack reaction (

    
    /DMF) to generate the 3-carboxaldehyde.
    
    • Note: Requires heating (60–80°C) due to the deactivated ring.

  • Oxidation: Pinnick Oxidation (

    
    , 
    
    
    
    , 2-methyl-2-butene).[1][2]
    • Why: Avoids

      
       or 
      
      
      
      which can over-oxidize the electron-rich indole system.

Technical Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Yield (Acylation Step) Electronic Deactivation: The 7-Cl atom reduces electron density at C3, making the ring sluggish to electrophiles.[1]Switch Solvent: Use 1,2-Dichloroethane (DCE) and reflux at 83°C. The higher temperature overcomes the activation energy barrier imposed by the chlorine.
Black Tar / Polymerization Acid Sensitivity: High local concentration of HCl (byproduct) or

.[1]
Buffer System: In Protocol A, strictly use Pyridine or 2,6-Lutidine.[1][2] In Protocol B, neutralize the Vilsmeier complex slowly into buffered ice water (Sodium Acetate).[1][2]
Product Decarboxylates Thermal Instability: Indole-3-carboxylic acids are prone to losing

upon heating, especially in acidic media.[1]
Workup Control: Never heat the free acid above 50°C. Perform drying in a vacuum desiccator (

) rather than an oven.
Starting Material Persists Steric/Electronic Synergies: The 5-Me and 7-Cl combination creates a specific steric pocket that might hinder bulky electrophiles.Reagent Stoichiometry: Increase Trichloroacetyl chloride to 1.5–2.0 equiv. The excess reagent pushes the reaction to completion.

Visualizing the Reaction Logic

The following diagram illustrates the decision matrix and mechanistic flow for the synthesis, highlighting the critical control points for the 7-chloro derivative.

IndoleSynthesis Start Start: 7-Chloro-5-methylindole Decision Choose Pathway Start->Decision Haloform Protocol A: Trichloroacetylation (Reagent: Cl3CCOCl, Pyridine) Decision->Haloform High Yield Priority Vilsmeier Protocol B: Vilsmeier-Haack (POCl3, DMF, Heat) Decision->Vilsmeier Mild Conditions Priority Intermed_A Intermediate: 3-Trichloroacetylindole Haloform->Intermed_A Reflux if slow Hydrolysis Hydrolysis (KOH/MeOH) *Avoid Reflux* Intermed_A->Hydrolysis Final Target: 7-Chloro-5-methyl- 1H-indole-3-carboxylic acid Hydrolysis->Final Acidify pH 2 Intermed_B Intermediate: Indole-3-carboxaldehyde Vilsmeier->Intermed_B Requires Heat Pinnick Pinnick Oxidation (NaClO2, NaH2PO4) Intermed_B->Pinnick Scavenger added Pinnick->Final

Caption: Decision tree comparing the Haloform (Trichloroacetyl) and Vilsmeier routes. The Haloform route is preferred for deactivated indoles due to robustness.

Frequently Asked Questions (FAQs)

Q: Can I use the oxalyl chloride method (Glyoxylation) instead? A: While common, reacting indole with oxalyl chloride typically yields indole-3-glyoxylic acid (an


-keto acid), not the carboxylic acid.[1] Converting the glyoxylic acid to the carboxylic acid requires an oxidative decarboxylation step (

), which often results in lower overall yields for this specific substrate.[1][2] The Trichloroacetyl route (Protocol A) accesses the carboxylic oxidation state directly upon hydrolysis.

Q: My product is pink/red after acidification. Is it impure? A: Yes. Indole-3-carboxylic acids are typically off-white or beige.[1] Pink/Red coloration indicates oxidation products (indolenines) or oligomers.[1]

  • Fix: Recrystallize immediately from Acetic Acid/Water or Ethanol/Water . Do not let the crude solid sit in air/light for extended periods.

Q: Why is the 7-position chlorine so problematic for yield? A: The chlorine at position 7 exerts an inductive withdrawing effect (-I) through the sigma bond framework, which lowers the HOMO energy of the indole ring. Furthermore, it increases the acidity of the N-H proton (


 drops), making the anion more stable but the neutral nucleophile less reactive.[1][2] This necessitates stronger electrophiles (like 

) or higher temperatures.[1]

Q: Can I start from the aniline to build the ring? A: Yes. If you do not have the indole, use the Japp-Klingemann reaction followed by Fischer Indole Synthesis .[6]

  • Reactants: 2-chloro-4-methylaniline + Ethyl 2-methylacetoacetate (Wait, standard Fischer yields 2-carboxylates or 3-alkyls).[1]

  • Correction: To get the 3-carboxylic acid de novo, it is far more efficient to build the unsubstituted 3-position indole (via Fischer using acetaldehyde acetal) and then functionalize using Protocol A. Direct synthesis of 3-COOH indoles via Fischer is synthetically complex and low-yielding.

References

  • Trichloroacetylation Mechanism & Utility

    • Ottoni, O., et al. "Acylation of Indole under Friedel-Crafts Conditions: An Improved Method for the Synthesis of 3-Acylindoles."[1] Tetrahedron, vol. 54, no.[1][2] 46, 1998, pp. 13915-13928.[1][2] Link

    • Relevance: Establishes the robustness of trichloroacetyl chloride for acyl
  • Pinnick Oxidation for Indoles

    • Lindgren, B. O., and Nilsson, T. "Preparation of Carboxylic Acids from Aldehydes (Including Hydroxyl-Substituted Benzaldehydes) by Oxidation with Chlorite."[1][2] Acta Chemica Scandinavica, vol. 27, 1973, pp. 888.[1][2] Link

    • Relevance: The standard protocol for mild oxidation of indole-3-carboxaldehydes to acids without destroying the indole ring.
  • Vilsmeier-Haack on Deactivated Indoles

    • James, P. N., and Snyder, H. R.[1][2] "Indole-3-aldehyde." Organic Syntheses, Coll.[1][2][6] Vol. 4, 1963, p. 539.[1][2] Link[1][2]

    • Relevance: Provides the foundational conditions for formylation, which must be modified (higher temp) for 7-chloro derivatives.[1]

  • Indole Reactivity & Substituent Effects

    • Sundberg, R. J.[1][2] The Chemistry of Indoles. Academic Press, 1996.[1][2]

    • Relevance: Authoritative text explaining the deactivating influence of 7-halo substituents on C3 electrophilic substitution.

Sources

Technical Support Center: Indole-3-Carboxylic Acid (I3CA) Stability & Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Specialist: Senior Application Scientist Subject: Troubleshooting Decarboxylation Side Reactions Ticket ID: I3CA-DEC-001

Introduction

Welcome to the Technical Support Center. You are likely here because your indole-3-carboxylic acid (I3CA) starting material is disappearing during reaction or purification, yielding the corresponding decarboxylated indole.

This is a known feature, not a bug, of the indole scaffold. The electron-rich nature of the indole ring—specifically at the C3 position—makes these carboxylic acids inherently unstable compared to their phenyl analogues. This guide provides the mechanistic understanding and specific protocols required to mitigate this side reaction.

Part 1: The Root Cause (Mechanism)

Q: Why is my Indole-3-Carboxylic Acid decarboxylating so easily?

A: The instability is driven by the high electron density at the C3 position (enamine-like character).

Unlike benzoic acids, I3CAs are susceptible to acid-catalyzed decarboxylation (A-SE2 mechanism). Even weak acids (like silica gel or HOBt) can protonate the C3 carbon. This breaks the aromaticity of the pyrrole ring, forming a cation (indolenium ion) that rapidly ejects


 to regain aromaticity.

Key Insight: Electron-Donating Groups (EDGs) on the ring (e.g., 5-OMe) increase electron density at C3, accelerating decarboxylation. Electron-Withdrawing Groups (EWGs) (e.g., 5-NO2) stabilize the molecule.

Visualization: Decarboxylation Pathway

I3CA_Decarboxylation cluster_legend Mechanism Note I3CA Indole-3-Carboxylic Acid (Aromatic) Intermediate C3-Protonated Intermediate (Non-Aromatic Cation) I3CA->Intermediate Protonation at C3 H_Plus H+ Source (Acid/Silica/Heat) H_Plus->Intermediate TS Transition State (Loss of CO2) Intermediate->TS -CO2 Product Decarboxylated Indole (Re-aromatized) TS->Product Fast legend The driving force is the re-aromatization after CO2 loss.

Figure 1: The acid-catalyzed decarboxylation mechanism of indole-3-carboxylic acid via C3 protonation.

Part 2: Troubleshooting Synthesis (Amide Coupling)

Q: I am getting low yields using EDC/HOBt. The major byproduct is the decarboxylated indole. What should I do?

A: Stop using acidic coupling conditions.

Standard peptide coupling reagents like EDC/HOBt create a slightly acidic environment. HOBt (pKa ~6) can protonate the C3 position of electron-rich indoles. Furthermore, the O-acylisourea intermediate formed by EDC is highly reactive and can undergo thermal decarboxylation if the amine nucleophile is slow to react.

Recommended Protocol: Switch to Basic Conditions (HATU/DIEA)

HATU operates efficiently under basic conditions, keeping the indole deprotonated (as the carboxylate), which is significantly more stable.

Step-by-Step Protocol (HATU Coupling):

  • Preparation: Dry all glassware. Use anhydrous DMF or DMA (DCM is often poor for solubility of I3CA).

  • Activation (Critical):

    • Dissolve Indole-3-carboxylic acid (1.0 equiv) in DMF.

    • Add DIPEA (Diisopropylethylamine) (2.0 - 3.0 equiv). Ensure the pH is >8.

    • Add HATU (1.1 equiv).

    • Stir for only 2-5 minutes at

      
      . Do not age the active ester for long periods.
      
  • Coupling:

    • Add the amine (1.1 equiv) immediately.

    • Allow to warm to Room Temperature (RT).

  • Monitoring: Monitor by LCMS. If starting material remains after 2 hours, do not heat. Add more HATU/Base.

Q: Can I use the Acid Chloride method ( )?

A: Only with extreme caution. Thionyl chloride generates HCl gas, which is the "Kryptonite" for I3CA. If you must use an acid chloride (e.g., for a sterically hindered amine), follow this "Base Trap" method:

  • Use Oxalyl Chloride (1.2 equiv) + catalytic DMF in DCM at

    
     .
    
  • Crucial: Include a base trap (e.g., 2,6-lutidine) in the reaction or remove volatiles strictly under high vacuum at

    
     (keep cold).
    
  • Add the amine/pyridine mixture immediately at

    
    .
    
  • Never reflux I3CA in thionyl chloride.

Part 3: Troubleshooting Purification

Q: My crude NMR showed product, but after the silica column, it vanished. Why?

A: Standard silica gel is acidic (pH 4–5). As the I3CA derivative passes through the column, the silanol groups protonate C3, catalyzing decarboxylation on the column. You are essentially running a reactor, not a separator.

Solution: Deactivate the Silica [1]

You must neutralize the acidic sites on the silica gel before and during purification.

Protocol: Triethylamine (TEA) Deactivation

StepActionReason
1 Prepare EluentAdd 1%

(Triethylamine) to your solvent system (e.g., 1% TEA in Hex/EtOAc).
2 Slurry PackSlurry the silica gel in this basic eluent.
3 Pre-WashFlush the column with 2 column volumes (CV) of the basic eluent.
4 LoadLoad your sample (avoid dissolving sample in pure acid/DCM; use a buffered solvent).
5 RunRun the column. You can often reduce TEA to 0.1% after the first few fractions.

Alternative: Use Neutral Alumina or Reverse Phase (C18) chromatography with a basic modifier (


 buffer).

Part 4: Data & Decision Matrix

Substituent Stability Reference

Use this table to predict the stability of your specific substrate.

Substituent (C5/C6)Electronic EffectStability RiskRecommended Precaution
-OMe, -OH, -NH2 Strong EDGCRITICAL Avoid all acid. Keep cold (

). Use HATU.
-Me, -Alkyl Weak EDGHIGH Use basic workup. Avoid thermal heating >

.
-H (Unsubstituted) NeutralMODERATE Standard precautions. Deactivate silica.[1]
-Cl, -Br, -F Weak EWGLOW Generally stable to standard EDC/HOBt.
-NO2, -CN, -CO2R Strong EWGSAFE Very stable. Can often withstand acid chlorides.
Troubleshooting Workflow

Troubleshooting_Flow Start Issue: Low Yield / Decarboxylation Step1 Check Coupling Reagents Start->Step1 IsAcidic Using EDC/HOBt or SOCl2? Step1->IsAcidic Action1 SWITCH to HATU/DIPEA Keep Temp < 25°C IsAcidic->Action1 Yes Step2 Check Purification IsAcidic->Step2 No Action1->Step2 IsSilica Using Standard Silica? Step2->IsSilica Action2 Deactivate Silica with 1% TEA or Switch to Alumina IsSilica->Action2 Yes Step3 Check Substituents IsSilica->Step3 No Action2->Step3 IsEDG Electron Donating Group? Step3->IsEDG Action3 Avoid Heat entirely. Perform lithiation/carboxylation at -78°C if synthesizing SM. IsEDG->Action3 Yes

Figure 2: Decision tree for troubleshooting indole-3-carboxylic acid loss.

References

  • Mechanism of Decarboxylation

    • Tedder, J. M., et al. "Heteroaromatic hydrogen exchange reactions. Part 9. Acid catalysed decarboxylation of indole-3-carboxylic acids."[2][3] Journal of the Chemical Society, Perkin Transactions 2, 1976.

  • Metal-Free/Base-Catalyzed Decarboxylation Context

    • Zhou, X.-Y., et al. "Decarboxylation of indole-3-carboxylic acids under metal-free conditions." Synthetic Communications, 2020.

  • Substituent Effects (Hammett Studies)

    • Mariya, T., et al. "Gold(III)-Catalyzed Decarboxylative C3-Benzylation of Indole-3-carboxylic Acids." The Journal of Organic Chemistry, 2019. (Provides excellent data on electronic effects on decarboxylation rates).[4]

  • Purification Protocols

    • BenchChem Technical Support.[1][5] "Purification of Indole Derivatives by Column Chromatography." BenchChem Protocols, 2025.[1][5]

Sources

Removing impurities from crude 7-Chloro-5-methyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 7-Chloro-5-methyl-1H-indole-3-carboxylic acid

Ticket ID: IND-7C5M-PUR-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are working with This compound , a functionalized indole scaffold often used as a pharmaceutical intermediate (e.g., for antiviral or kinase inhibitor development).

The primary purification challenges for this molecule stem from its indole core sensitivity (oxidation/polymerization) and the thermal instability of the C3-carboxylic acid group (decarboxylation). This guide prioritizes non-destructive purification methods to maximize yield while removing common impurities like regioisomers, decarboxylated byproducts (7-chloro-5-methylindole), and inorganic salts.

Module 1: The "Quick Fix" – Acid-Base Reprecipitation

Use this as your primary purification step. It relies on the acidity of the carboxylic acid (pKa ~4.5) to separate it from non-acidic impurities.

User Question: "My crude product is a dark solid with trapped salts. How do I clean it without running a column?"

The Protocol:

  • Dissolution: Suspend your crude solid in 1M NaOH (or sat. NaHCO₃ if the product is acid-labile, though NaOH is usually safe at room temp). Use approx. 10 mL per gram of crude.

    • Why: The carboxylic acid deprotonates to form the water-soluble carboxylate salt. The indole N-H (pKa ~16) remains protonated but does not interfere.

  • Filtration (Critical): Filter the alkaline solution through a Celite pad.

    • Why: This removes insoluble non-acidic organic impurities (e.g., decarboxylated indole, unreacted hydrazines) and heavy polymers.

  • Extraction: Wash the aqueous filtrate with an organic solvent (e.g., Ethyl Acetate or Dichloromethane) twice. Discard the organic layer.

    • Why: This pulls out lipophilic, non-acidic impurities that might be slightly water-soluble.

  • Precipitation: Cool the aqueous layer to 0–5°C. Slowly add 2M HCl dropwise with vigorous stirring until pH reaches ~2–3.

  • Isolation: Filter the resulting precipitate, wash with cold water, and dry under vacuum at <40°C.

Troubleshooting Table: Acid-Base Extraction

SymptomProbable CauseCorrective Action
No precipitate forms upon acidification Product is too soluble in water (rare for Cl/Me substituted indoles) or volume is too high.Saturate the aqueous layer with NaCl (brine effect) and extract with Ethyl Acetate, then evaporate.
Product oils out instead of solidifying Impurities are lowering the melting point; rapid precipitation traps solvent.Re-dissolve in base, add a seed crystal during acidification, or scratch the glass to induce nucleation.
Precipitate is sticky/gum-like Presence of oligomers.Triturate the gum with cold Hexanes or Diethyl Ether to remove the sticky surface impurities.

Module 2: Preventing Decarboxylation (Thermal Instability)

User Question: "I see a new spot on my TLC (less polar) after recrystallization. Did I degrade my compound?"

Analysis: Indole-3-carboxylic acids are thermally unstable. Heating them, especially in acidic media or high-boiling solvents (DMSO/DMF) above 80°C, often leads to decarboxylation , yielding the corresponding indole (in your case, 7-chloro-5-methylindole).

The "Safe-Heat" Protocol:

  • Avoid Boiling Water: Do not recrystallize from boiling water alone. The high temperature (100°C) promotes decarboxylation.

  • Solvent Choice: Use Ethanol/Water or Acetonitrile/Water mixtures. These boil at lower temperatures.

  • Vacuum Drying: Never oven-dry this compound above 60°C. Use a vacuum desiccator with P₂O₅ at room temperature.

Visualization: Decarboxylation Pathway & Prevention

DecarboxylationRisk Start 7-Chloro-5-methyl- 1H-indole-3-COOH Heat Heat (>80°C) + Acidic/Protic Media Start->Heat Thermal Stress Product 7-Chloro-5-methylindole (Impurity) Heat->Product Loss of CO2 CO2 CO2 (Gas) Heat->CO2 Safe Safe Protocol: Vac Dry <40°C Avoid Boiling Acid Safe->Start Preserves Integrity

Caption: Thermal degradation pathway. Avoid conditions in the Red node to prevent formation of the decarboxylated impurity.

Module 3: Removing Colored Impurities (Oxidation)

User Question: "My product is pink/brown. Is it impure?"

Analysis: Indoles are electron-rich and prone to oxidative polymerization, forming colored oligomers (indolyl-indoles). While these may be present in trace amounts (<1%), they are visually distinct.

The Charcoal Treatment Protocol:

  • Dissolve the crude material in Ethanol or Methanol (warm slightly to 40-50°C, do not boil).

  • Add Activated Carbon (Charcoal) (approx. 5-10 wt% of the crude mass).

  • Stir for 15–30 minutes.

  • Filter through a Celite pad (or a 0.45 µm PTFE membrane) to remove the carbon.

  • Concentrate the filtrate (rotary evaporator, bath <40°C) to induce crystallization.

Pro-Tip: If the color persists, the impurity might be a specific oxidation byproduct like an isatin derivative. In this case, a silica plug filtration (Module 4) is required.

Module 4: Advanced Separation (Regioisomers)

User Question: "NMR shows a minor set of aromatic peaks (~5%). Likely a regioisomer. How do I remove it?"

Analysis: If you synthesized this via Fischer Indole synthesis using a meta-substituted hydrazine, you might have a mixture of 4- and 6-substituted isomers alongside your target. These are chemically very similar.

Chromatography Strategy:

  • Stationary Phase: C18 Reverse Phase is superior here because the isomers often have slightly different lipophilicities.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1]

    • Note: The acid modifier is crucial to keep the carboxylic acid protonated (neutral), preventing peak tailing.

  • Gradient: Start at 5% ACN, hold for 2 mins, then ramp to 95% ACN over 20 mins.

Workflow Diagram: Purification Decision Tree

PurificationLogic Crude Crude Reaction Mixture Check1 Is the impurity Acidic or Neutral? Crude->Check1 AcidBase Perform Acid-Base Extraction (Module 1) Check1->AcidBase Neutral Impurities (Decarboxylated Indole) ColorCheck Is the solid colored (Pink/Brown)? AcidBase->ColorCheck Charcoal Activated Carbon Treatment (Module 3) ColorCheck->Charcoal Yes IsomerCheck NMR shows Regioisomers? ColorCheck->IsomerCheck No Charcoal->IsomerCheck Recryst Recrystallization (EtOH/H2O) IsomerCheck->Recryst No (Trace) Column Reverse Phase C18 (Module 4) IsomerCheck->Column Yes (>5%) Final Pure 7-Cl-5-Me-Indole-3-COOH Recryst->Final Column->Final

Caption: Decision matrix for selecting the appropriate purification method based on impurity type.

References

  • Pelkey, E. T. (2003). Metal-assisted synthesis of heteroatom-substituted indoles. In Progress in Heterocyclic Chemistry (Vol. 15, pp. 120-140). Elsevier.

  • Organic Syntheses. (1959). Indole-3-aldehyde (and general indole purification techniques). Org. Synth. 39, 30.

  • Li, J. J. (2010). Fischer Indole Synthesis. In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

  • PubChem. (n.d.).[2] Indole-3-carboxylic acid Compound Summary. National Library of Medicine.

  • Biotage. (2023).[2][3] Strategies for Removing Colored Impurities from Organic Compounds.

Sources

Technical Support Center: Resolving Baseline Noise in HPLC Analysis of Chlorinated Indoles

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: #HPLC-IND-CL-001 Assigned Specialist: Senior Application Scientist Topic: Troubleshooting Baseline Noise & Drift in Chlorinated Indole Assays

Executive Summary

Analyzing chlorinated indoles (e.g., 4-chloroindole, 5-chloroindole) presents a specific set of chromatographic challenges. These compounds are significantly more hydrophobic than the parent indole structure, often requiring high-percentage organic gradients to elute.

The Core Problem: Because chlorinated indoles elute late in the gradient (often >60% organic phase), they appear exactly where baseline drift caused by solvent UV absorption and column bleed is most severe. If your baseline is noisy or drifting, your ability to quantify trace impurities or low-level metabolites is compromised.[1]

This guide provides a systematic, self-validating workflow to isolate and eliminate these noise sources.

Part 1: Diagnostic Workflow (Visual)

Before disassembling your instrument, use this decision tree to characterize the noise. This prevents "shotgun troubleshooting" which wastes time and consumables.

TroubleshootingTree Start START: Characterize Noise Type Is the noise Rhythmic or Random? Start->Type Rhythmic Rhythmic / Pulsating Type->Rhythmic Sinusoidal Random Random / Spikes / Drift Type->Random Static/Drift Pump Pump Issue: Check Check Valves, Air in Head, or Mixing Cycle Rhythmic->Pump FlowTest Stop Flow Test: Does noise persist at 0 mL/min? Random->FlowTest YesFlow YES (Electronic/Lamp) FlowTest->YesFlow NoFlow NO (Fluidic/Chemical) FlowTest->NoFlow Lamp Detector Issue: Check Lamp Energy, Flow Cell Air Bubble, or Electronics YesFlow->Lamp Gradient Is it Isocratic or Gradient? NoFlow->Gradient Iso Isocratic Run Gradient->Iso Grad Gradient Run Gradient->Grad Contam Contamination: Dirty Column or Dirty Mobile Phase Iso->Contam Ghost Gradient Artifacts: Solvent Impurities or TFA Absorption Grad->Ghost

Figure 1: Diagnostic decision tree for isolating HPLC baseline noise sources.

Part 2: The "Ghost" in the Gradient (Mobile Phase Chemistry)

The Chlorinated Indole Paradox

Chlorinated indoles are hydrophobic. You likely use a gradient starting at 5-10% organic and ramping to 90-100%.

  • The Issue: If you use Trifluoroacetic Acid (TFA) as a modifier (common for indoles to sharpen peaks), you will see significant baseline drift. TFA absorbs UV light at low wavelengths (<220 nm). As the organic concentration increases, the refractive index and UV absorption change, creating a rising baseline that can mask your analyte.

Expert Insight: Solvent & Additive Selection

Do not blindly use standard "generic" gradients. Optimize for the detector's limitations.

ParameterRecommendation for Chlorinated IndolesTechnical Rationale
Organic Solvent Acetonitrile (ACN) over MethanolMethanol has a UV cutoff at ~205 nm. At 210-220 nm, MeOH/Water gradients show massive baseline drift. ACN is transparent down to 190 nm.
Modifier Formic Acid (0.1%) or Phosphoric Acid TFA (0.1%) absorbs strongly <215 nm. Formic acid is much more UV transparent. If using MS detection, stick to Formic. If UV only, Phosphoric acid is transparent.
Wavelength 280 nm (Primary)Indoles have a strong aromatic absorption at ~280 nm. At this wavelength, solvent noise is negligible. Only use 210-220 nm if sensitivity is critical and solvents are HPLC-grade or higher.

Critical Check: If your noise is a "rising hill" during the gradient, run a "Blank Gradient" (inject 0 µL or pure solvent). If the hill persists, it is your mobile phase, not your sample.

Part 3: Hardware Hygiene & System Validation

If the chemistry is sound, the hardware is the next suspect.

The "Bubble Spike" Phenomenon

Chlorinated indoles require high organic mobile phases. When water and Acetonitrile mix, the reaction is endothermic and can outgas, creating micro-bubbles.

  • Symptom: Sharp, random spikes in the baseline that do not look like Gaussian peaks.

  • Fix: Ensure your degasser is operational. Premix your A/B lines slightly (e.g., Bottle A: 95% Water/5% ACN; Bottle B: 5% Water/95% ACN) to reduce outgassing potential during mixing.

Detector Lamp Aging
  • Symptom: High frequency "fuzz" (static noise) across the entire chromatogram.

  • Validation: Perform the Static Noise Test (Protocol below).

  • Threshold: For a standard UV detector, noise > ±0.05 mAU (at 254 nm, dry cell) usually indicates a failing lamp or dirty flow cell windows.

Part 4: Validated Troubleshooting Protocols

Protocol A: The "Stop-Flow" Isolation Test

Use this to distinguish between electronic/optical noise and fluidic noise.

  • Equilibrate the system with 50:50 Water:ACN at 1.0 mL/min.

  • Monitor the baseline for 5 minutes. Note the noise level (Peak-to-Peak).

  • Stop the Pump (Flow = 0 mL/min).

  • Monitor for another 5 minutes.

    • Result A: Noise drops to zero/flatline.

      • Diagnosis: The issue is Fluidic (Pump pulsation, bubbles, dirty column, mixing issues).

    • Result B: Noise persists exactly as before.

      • Diagnosis: The issue is Electronic/Optical (Old lamp, dirty flow cell windows, electrical interference).

Protocol B: Column Flush for Hydrophobic Carryover

Chlorinated indoles stick to stainless steel and C18 phases. Ghost peaks in blank runs often come from the previous injection.

  • Disconnect the column from the detector (send flow to waste).

  • Flush with 100% Isopropanol (IPA) for 20 column volumes. (IPA solubilizes greasy chlorinated residues better than ACN or MeOH).

  • Flush with 100% Acetonitrile for 10 column volumes.

  • Re-equilibrate with standard mobile phase.

  • Reconnect and run a blank.

Part 5: System Architecture & Noise Origins

Understanding where noise enters the signal path is crucial for remediation.[1]

SystemMap Solvent Solvent Reservoir (Source of: Chemical Noise) Degasser Degasser (Source of: Bubbles/Spikes) Solvent->Degasser Note1 Check: Quality & Filtration Solvent->Note1 Pump Pump (Source of: Pulsation) Degasser->Pump Mixer Mixer (Source of: Gradient Noise) Pump->Mixer Note2 Check: Check Valves Pump->Note2 Injector Injector (Source of: Carryover) Mixer->Injector Column Column (Source of: Bleed/Tailing) Injector->Column Detector UV Detector (Source of: Lamp/Electronic Noise) Column->Detector Data Data System (Result) Detector->Data Note3 Check: Lamp Energy Detector->Note3

Figure 2: Signal path mapping of HPLC components and their associated noise signatures.

Frequently Asked Questions (FAQs)

Q: I see a large "hump" in the baseline at the end of my gradient. Is this my chlorinated indole? A: Likely not. If the hump is broad and appears in a blank injection, it is "Gradient Ghosting." This is caused by impurities in the organic solvent concentrating on the column during the equilibration phase and eluting when the organic % rises. Solution: Use HPLC-grade or MS-grade solvents and install a "Ghost Trap" column between the pump and the injector.

Q: Can I use THF (Tetrahydrofuran) to improve the peak shape of 5-chloroindole? A: You can, but be careful. THF is prone to forming peroxides which degrade UV transparency rapidly. Fresh, inhibited THF is required. Furthermore, THF is not compatible with PEEK tubing (it causes swelling). Ensure your system uses Stainless Steel tubing.

Q: My baseline is cycling up and down every 2 minutes. What is this? A: This is likely Thermal Instability . If your lab's AC cycles on/off, it affects the column temperature and the refractive index of the solvent in the flow cell. Solution: Use a column oven heater and ensure the flow cell has a heat exchanger cover installed.

References

  • Separation Science. (2024).[2] Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from

  • Shimadzu. (2025). Baseline Disturbance: Troubleshooting Guide. Retrieved from

  • Element Lab Solutions. (2019). HPLC Diagnostic Skills Vol I – Noisy Baselines. Retrieved from

  • National Institutes of Health (NIH). (2022). A New and Sensitive HPLC-UV Method for Rapid and Simultaneous Quantification of Curcumin and D-Panthenol. (Demonstrates HPLC-UV baseline optimization for hydrophobic compounds). Retrieved from

  • ResearchGate. (2017). Analyses of Indole Compounds in Sugar Cane Juice by HPLC and LC-MS. (Provides specific mobile phase conditions for indole analysis). Retrieved from

Sources

Validation & Comparative

1H NMR spectrum analysis of 7-Chloro-5-methyl-1H-indole-3-carboxylic acid

[1][2]

Executive Summary & Structural Context[1][3][4][5]

  • Compound: this compound[1]

  • Molecular Formula: C

    
    H
    
    
    ClNO
    
    
  • Key Challenge: The electron-withdrawing nature of the C3-carboxylic acid, combined with the C7-chlorine, creates specific solubility and resolution challenges. Furthermore, synthetic routes (e.g., Fischer Indole Synthesis) often yield regioisomeric mixtures that require advanced NMR techniques (NOE) to resolve.

Visualizing the Characterization Workflow

The following diagram outlines the decision logic for characterizing this molecule, prioritizing solvent selection and isomer verification.

NMR_WorkflowSampleSolid Sample(7-Cl-5-Me-Indole-3-COOH)SolubilitySolubility CheckSample->SolubilitySolvent_ChoiceSolvent SelectionSolubility->Solvent_ChoiceDMSODMSO-d6(Recommended)Solvent_Choice->DMSOHigh SolubilityVisible NH/COOHMeODMethanol-d4(Alternative)Solvent_Choice->MeODExchangeableProtons LostAcquisitionAcquisition(D1 > 5s)DMSO->AcquisitionMeOD->AcquisitionAnalysisSpectral AnalysisAcquisition->AnalysisNOENOE Experiment(Isomer Check)Analysis->NOEConfirm Regioisomer

Figure 1: Decision matrix for NMR characterization. DMSO-d6 is the critical path for full structural assignment.

Comparative Analysis: Solvent Selection

The choice of solvent is not merely about solubility; it dictates whether you can confirm the functional groups (COOH and NH).

Comparison: DMSO-d6 vs. Methanol-d4
FeatureDMSO-d6 (Recommended) Methanol-d4 (CD

OD)
Impact on Analysis
Solubility Excellent (>20 mg/0.6 mL)GoodBoth dissolve the compound well.[1]
Indole NH Visible (~12.0 ppm)Invisible (Exchanged)Loss of NH signal prevents confirmation of the indole core integrity.
COOH Proton Visible (~12.2 ppm)Invisible (Exchanged)Cannot confirm acid vs. salt/ester form in MeOD.[1]
H2 Coupling Doublet (

Hz)
SingletIn DMSO, H2 couples to NH. In MeOD, this coupling collapses, simplifying the peak but losing connectivity data.
Water Peak ~3.33 ppm~4.87 ppmDMSO water peak is distinct; MeOD water peak can obscure H2/H4 if the sample is wet.[1]

Expert Insight: Use DMSO-d6 for primary characterization. The carboxylic acid proton is prone to broadening due to hydrogen bonding.[1] If the peak is extremely broad or invisible in DMSO, add 1-2 drops of Acetic Acid-d4 or perform a variable temperature (VT) experiment at 45°C to sharpen the exchangeable signals.

Detailed Spectral Assignment (in DMSO-d6)

The following data represents the theoretical consensus shifts derived from substituent additivity rules and empirical data for 3-carboxyindoles.

1H NMR Data Table (400 MHz, DMSO-d6)
PositionShift (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

, ppm)
MultiplicityIntegral

Coupling (Hz)
Structural Assignment
COOH 12.10 - 12.30Broad Singlet1H-Carboxylic acid proton (highly deshielded).[1][2]
NH 11.80 - 12.00Broad Doublet1H

Indole NH.[1]
H2 8.10 - 8.15Doublet1H

Pyrrole ring proton.[1] Deshielded by C3-COOH.
H4 7.80 - 7.90Doublet (or s)1H

Aromatic proton.[1] Peri-effect from C3-COOH causes downfield shift.[1]
H6 7.10 - 7.20Doublet (or s)1H

Aromatic proton between Me and Cl.[1]
CH

2.40 - 2.45Singlet3H-Methyl group at C5.[1]
Key Diagnostic Signals
  • The "Peri" Proton (H4): The proton at position 4 is spatially proximate to the carbonyl oxygen at position 3.[1] This anisotropy typically pushes H4 downfield (near 7.8-8.0 ppm), distinguishing it from H6.[1]

  • Meta-Coupling: Because positions 5 (Methyl) and 7 (Chloro) are substituted, the only aromatic protons remaining are H4 and H6.[1] They share a meta relationship, resulting in a small coupling constant (

    
     Hz).[1] They will appear as narrow doublets or singlets (if resolution is low).[1]
    

Regioisomer Differentiation (The "Alternative" Risk)

A common synthetic pitfall is the formation of the 5-chloro-7-methyl isomer instead of the desired 7-chloro-5-methyl .[1] Standard 1H NMR is often insufficient to distinguish these because the splitting patterns (two meta protons) are identical.[1]

The Solution: 1D-NOE (Nuclear Overhauser Effect) You must perform a selective NOE experiment radiating the Methyl signal (~2.4 ppm).

Comparison of NOE Signals
Target Isomer7-Chloro-5-methyl (Desired)5-Chloro-7-methyl (Alternative)
Methyl Position C5C7
NOE Enhancement Strong enhancement of H4 and H6 .[1]Strong enhancement of H6 and Indole NH .[1]
Logic Methyl is far from NH.[1]Methyl is adjacent to NH (Position 1).[1][3]
Visualizing the Isomer Logic

Isomer_LogicStartAmbiguous Regioisomer(Meta-coupled aromatic protons)ExpExperiment: Irradiate Methyl Group (~2.4 ppm)Start->ExpResult_AEnhancement of NH Signal?Exp->Result_AIsomer_WrongYES: Isomer is 5-Chloro-7-Methyl(Methyl is close to NH)Result_A->Isomer_WrongSignal ObservedIsomer_RightNO: Isomer is 7-Chloro-5-Methyl(Methyl is far from NH)Result_A->Isomer_RightNo Signal

Figure 2: Logic flow for distinguishing the 7-Cl-5-Me isomer from the 5-Cl-7-Me isomer using NOE.

Experimental Protocol

To ensure data integrity and reproducibility, follow this validated workflow.

Sample Preparation[1][7]
  • Mass: Weigh 10–15 mg of the solid acid.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).[1]

  • Additives (Optional): If the sample contains residual inorganic salts, the solution may appear cloudy. Filter through a glass wool plug.[1] Do not use TMS; calibrate to the residual DMSO pentet at 2.50 ppm.[1]

Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zg30 (30° pulse angle) to prevent saturation.

  • Number of Scans (NS): 16 or 32 (Sufficient for 10 mg).[1]

  • Relaxation Delay (D1): Set to

    
     5.0 seconds. 
    
    • Why? The carboxylic acid proton and quaternary carbons have long T1 relaxation times.[1] A short D1 (e.g., 1.0s) will lead to under-integration of the COOH peak and the aromatic protons relative to the methyl group.

  • Spectral Width: -2 ppm to 14 ppm (Ensure COOH at ~12 ppm is captured).

Processing
  • Phasing: Manual phasing is required for the broad COOH and NH peaks.[1]

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) to flatten the baseline, ensuring accurate integration of the broad acid peak.

  • Integration: Calibrate the Methyl singlet (2.4 ppm) to 3.00.

References

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Standard text for NOE and solvent selection principles). Link

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. (Source for solvent residual peaks).[1][4][2] Link

  • Gribble, G. W. (2010).[1] Heterocyclic Scaffolds II: Indoles. Springer.[1] (Reference for general indole shift trends and synthesis byproducts). Link

  • Reeves, J. T., et al. (2009).[1] General Method for the Synthesis of 3-Indolecarboxylic Acids. Journal of Organic Chemistry, 74(11), 4247–4251. (Reference for synthesis and characterization of 3-carboxyindoles). Link

A Comparative Guide to the Reactivity of 7-Chloro vs. 5-Chloroindole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the indole scaffold remains a cornerstone for the development of novel therapeutics. The strategic placement of substituents on the indole ring can profoundly influence a molecule's physicochemical properties and biological activity. Among these, halogenated indoles are of particular interest due to the ability of halogens to modulate lipophilicity, metabolic stability, and binding interactions. This guide provides an in-depth comparative analysis of the chemical reactivity of two constitutional isomers: 7-chloroindole-3-carboxylic acid and 5-chloroindole-3-carboxylic acid. By understanding their distinct electronic properties and resultant reactivity, researchers can make more informed decisions in the design and synthesis of new chemical entities.

Electronic Landscape: The Decisive Role of Chlorine's Position

The reactivity of the indole ring is fundamentally governed by the high electron density of the pyrrole moiety, making it highly susceptible to electrophilic attack, predominantly at the C3 position.[1][2] The introduction of a chlorine atom, an electronegative and weakly deactivating substituent, modulates this reactivity. The key to understanding the difference between the 5-chloro and 7-chloro isomers lies in the interplay of chlorine's inductive and resonance effects.

  • Inductive Effect (-I): Chlorine, being more electronegative than carbon, withdraws electron density through the sigma bond network. This effect deactivates the ring towards electrophilic attack and is distance-dependent.

  • Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the aromatic pi-system, donating electron density. This effect is most pronounced at the ortho and para positions relative to the substituent.

In 5-chloroindole-3-carboxylic acid , the chlorine atom is at a position analogous to the para position relative to the C3 reaction center's connection to the benzene ring. In 7-chloroindole-3-carboxylic acid , the chlorine is in a position analogous to the meta position.

This positional difference is quantitatively captured by Hammett substituent constants (σ), which measure the electronic influence of a substituent on a reaction center.[3][4]

  • σp for Cl: +0.23[5]

  • σm for Cl: +0.37[5]

A more positive σ value indicates a stronger electron-withdrawing effect. Therefore, the chlorine at the 7-position (meta-like) exerts a stronger deactivating effect on the indole ring towards electrophilic attack compared to the chlorine at the 5-position (para-like).

Electrophilic Aromatic Substitution: A Tale of Two Reactivities

The C3 position of the indole ring is the focal point for electrophilic aromatic substitution (EAS).[1][2] The difference in the electronic landscape between the 5-chloro and 7-chloro isomers leads to a predictable difference in their reactivity towards electrophiles.

Based on the Hammett constants, 5-chloroindole-3-carboxylic acid is predicted to be more reactive towards electrophilic substitution than 7-chloroindole-3-carboxylic acid . The less deactivating nature of the 5-chloro substituent results in a higher electron density at the C3 position, making it a more favorable site for electrophilic attack.

Experimental Protocol: Vilsmeier-Haack Formylation of a Chloroindole-3-carboxylic Acid Derivative

This protocol describes a general procedure for the formylation of a chloro-substituted indole, which would be expected to proceed at the C2 position given the existing carboxylic acid at C3.

Materials:

  • Chloroindole-3-carboxylic acid (1 equivalent)

  • Phosphorus oxychloride (POCl₃) (3 equivalents)[8]

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C to form the Vilsmeier reagent.[6]

  • In a separate flask, dissolve the chloroindole-3-carboxylic acid in anhydrous DMF.

  • Add the solution of the indole to the freshly prepared Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 85-95 °C for 5-8 hours.[6] Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow and careful addition of a saturated sodium bicarbonate solution until the pH is alkaline.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Note: The reactivity difference between the 5-chloro and 7-chloro isomers may necessitate adjustments in reaction time and temperature to achieve optimal yields. It is anticipated that 7-chloroindole-3-carboxylic acid would require more forcing conditions (longer reaction time or higher temperature) compared to the 5-chloro isomer.

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group at the C3 position is a versatile handle for further functionalization, primarily through esterification and amide bond formation. The electronic effects of the chloro substituent can also influence the reactivity of the carboxyl group, albeit to a lesser extent than the indole ring itself.

Acidity (pKa)

The acidity of the carboxylic acid proton is influenced by the electron-withdrawing nature of the chloro substituent. A stronger electron-withdrawing effect will stabilize the resulting carboxylate anion, leading to a lower pKa (stronger acid).

Esterification

Esterification of indole-3-carboxylic acids can be achieved under various conditions, including Fischer esterification (acid catalysis with an excess of alcohol) or using coupling reagents.[12][13]

Expected Reactivity: The slightly higher acidity of 7-chloroindole-3-carboxylic acid might make its carboxylate a slightly weaker nucleophile, potentially leading to slower reaction rates in certain esterification reactions compared to the 5-chloro isomer under identical conditions. However, in practice, this difference is likely to be small and can be overcome by adjusting reaction parameters. High yields for the esterification of various functionalized carboxylic acids are generally achievable.[14][15]

Experimental Protocol: DCC/DMAP-Catalyzed Esterification

This method is effective for a wide range of carboxylic acids and alcohols, providing good yields under mild conditions.[13]

Materials:

  • Chloroindole-3-carboxylic acid (1 equivalent)

  • Alcohol (1.2 equivalents)

  • Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the chloroindole-3-carboxylic acid and the alcohol in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add DMAP to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC in anhydrous DCM dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 3-6 hours. Monitor the reaction by TLC.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the precipitate and wash it with DCM.

  • Combine the filtrate and washings, and wash sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.

Amide Coupling

Amide bond formation is a crucial reaction in drug development. It is typically achieved by activating the carboxylic acid with a coupling reagent, followed by the addition of an amine.[16][17]

Expected Reactivity: Similar to esterification, the subtle difference in the acidity of the two isomers is unlikely to have a dramatic impact on the outcome of amide coupling reactions, as the choice of coupling reagent and reaction conditions are the primary determinants of success. A wide array of coupling reagents such as HATU, HBTU, and EDC are available to facilitate this transformation, even with sterically hindered or electronically deficient substrates.[1][5]

Experimental Protocol: HATU-Mediated Amide Coupling

HATU is a highly effective coupling reagent that often provides high yields and short reaction times.[16]

Materials:

  • Chloroindole-3-carboxylic acid (1 equivalent)

  • Amine (1.2 equivalents)

  • HATU (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2 equivalents)

  • Anhydrous DMF

Procedure:

  • Dissolve the chloroindole-3-carboxylic acid in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Add HATU and DIPEA to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAr)

While less common for simple chloroindoles, nucleophilic aromatic substitution (SNAr) is a potential reaction pathway, particularly if additional electron-withdrawing groups are present on the benzene ring, or under forcing conditions. In this reaction, a nucleophile displaces the chloride ion.

The rate of SNAr is dependent on the stability of the intermediate Meisenheimer complex, which is a negatively charged species.[18] Therefore, the presence of electron-withdrawing groups that can stabilize this negative charge will accelerate the reaction.

Predicted Reactivity:

  • 7-Chloroindole-3-carboxylic acid is predicted to be more reactive towards SNAr than 5-chloroindole-3-carboxylic acid . The chlorine at the 7-position is ortho to the C6 position and para to the C4 position. An electron-withdrawing group at the 7-position can effectively stabilize a negative charge developed at these positions during nucleophilic attack.

  • In 5-chloroindole-3-carboxylic acid , the chlorine is ortho to the C4 and C6 positions.

The carboxylic acid group at C3 is also electron-withdrawing and will influence the reactivity of the benzene ring towards nucleophilic attack. Its effect will be more pronounced at the C4 and C6 positions. The combined electron-withdrawing effects of the chlorine and the indole-3-carboxylic acid moiety will determine the overall susceptibility to SNAr.

Summary of Comparative Reactivity

Reaction TypePredicted More Reactive IsomerRationale
Electrophilic Aromatic Substitution (EAS) 5-Chloroindole-3-carboxylic acidThe chloro group at the 5-position is less deactivating (smaller Hammett σ value) than at the 7-position, leading to higher electron density at the C3 position.
Acidity (pKa of Carboxylic Acid) 7-Chloroindole-3-carboxylic acidThe stronger inductive electron-withdrawing effect of the 7-chloro substituent stabilizes the carboxylate anion more effectively, resulting in a lower pKa.
Esterification / Amide Coupling Minor difference expectedWhile the acidity of the carboxylic acid is slightly different, the choice of coupling reagents and reaction conditions will be the dominant factors in determining reaction outcomes.
Nucleophilic Aromatic Substitution (SNAr) 7-Chloroindole-3-carboxylic acidThe 7-chloro substituent is better positioned to stabilize the intermediate Meisenheimer complex, particularly with the additional influence of the C3-carboxylic acid group.

Visualizing the Reactivity Principles

Diagram 1: Electronic Effects on Electrophilic Aromatic Substitution

G cluster_5_chloro 5-Chloroindole-3-carboxylic acid cluster_7_chloro 7-Chloroindole-3-carboxylic acid Indole5 Indole Ring Cl5 Cl at C5 (para-like) Indole5->Cl5 -I > +R (weak deactivation) COOH5 COOH at C3 Indole5->COOH5 Reactivity5 Higher Reactivity towards EAS Cl5->Reactivity5 Less electron withdrawal at C3 COOH5->Reactivity5 Less electron withdrawal at C3 Indole7 Indole Ring Cl7 Cl at C7 (meta-like) Indole7->Cl7 -I >> +R (stronger deactivation) COOH7 COOH at C3 Indole7->COOH7 Reactivity7 Lower Reactivity towards EAS Cl7->Reactivity7 Greater electron withdrawal at C3 COOH7->Reactivity7 Greater electron withdrawal at C3

Caption: Electronic influence of chlorine on EAS reactivity.

Diagram 2: General Workflow for Amide Coupling

G Start Chloroindole-3-carboxylic Acid Activate Activation with Coupling Reagent (e.g., HATU, DIPEA) Start->Activate Intermediate Activated Ester Intermediate Activate->Intermediate Couple Nucleophilic Acyl Substitution Intermediate->Couple Amine Amine (R-NH2) Amine->Couple Product Amide Product Couple->Product

Caption: Amide synthesis from chloroindole-3-carboxylic acid.

Conclusion

The positional isomerism of the chloro substituent on the indole-3-carboxylic acid scaffold imparts distinct chemical reactivities. 5-Chloroindole-3-carboxylic acid, with its less deactivated pyrrole ring, is the more reactive substrate for electrophilic aromatic substitution. Conversely, 7-chloroindole-3-carboxylic acid is predicted to be more susceptible to nucleophilic aromatic substitution and possesses a slightly more acidic carboxylic acid proton. These differences, rooted in fundamental electronic principles, provide a rational basis for synthetic strategy and the design of novel indole-based molecules. By leveraging this understanding, researchers can more efficiently access desired derivatives and fine-tune the properties of their target compounds for applications in drug discovery and materials science.

References

  • BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids. BenchChem.
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  • Synthesis and Chemistry of Indole. (n.d.). Retrieved February 26, 2026, from [Link]

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  • Dialnet. (n.d.). Chlorotrimethylsilane, a suitable reagent for the esterification of diverse functionalized carboxilic acids. Retrieved February 26, 2026, from [Link]

  • Frontiers. (n.d.). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Retrieved February 26, 2026, from [Link]

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HPLC retention time comparison of methyl-substituted indole carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the High-Performance Liquid Chromatography (HPLC) of Methyl-Substituted Indole Carboxylic Acids: A Positional Isomer Retention Time Comparison

Introduction

Indole carboxylic acids, particularly derivatives of indole-3-acetic acid (IAA), represent a class of molecules with profound significance in biochemistry and pharmaceutical development.[1] As phytohormones, they regulate plant growth, and their scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds.[2][3] The introduction of a simple methyl group can drastically alter a molecule's biological activity, making the accurate analysis and differentiation of methyl-substituted isomers a critical task for researchers.[4]

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is the cornerstone technique for the analysis of these compounds.[5][6] However, separating positional isomers—molecules with the same chemical formula but different substituent locations—presents a significant analytical challenge.[7] Even a minor shift in the methyl group's position on the indole ring can lead to subtle changes in physicochemical properties, demanding a highly optimized and robust analytical method for effective resolution.

This guide provides an in-depth comparison of the HPLC retention times for a series of methyl-substituted indole-3-carboxylic acids. We will move beyond a simple presentation of data to explore the underlying chromatographic principles, explain the rationale behind the experimental design, and offer a detailed, self-validating protocol that can be adapted by researchers in the field.

Theoretical Framework: The Science of Separation

The separation of analytes in reversed-phase HPLC is governed by their partitioning between a nonpolar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase.[5][6] The fundamental principle is that "like dissolves like" ; more hydrophobic (nonpolar) molecules will have a stronger affinity for the stationary phase and will therefore be retained longer, resulting in a later elution time.

Several key molecular factors influence this retention behavior:

  • Hydrophobicity: The addition of a methyl group (–CH₃) to the parent indole carboxylic acid molecule increases its overall hydrophobicity. This is the primary reason why all methyl-substituted analogs are expected to have longer retention times than the unsubstituted parent compound in a reversed-phase system.[8] The nonpolar methyl group enhances the van der Waals interactions with the C18 alkyl chains of the stationary phase.[5]

  • Analyte Ionization and Mobile Phase pH: Indole carboxylic acids are ionizable compounds. The pH of the mobile phase is a critical parameter that dictates their charge state and, consequently, their polarity.[9][10]

    • At a pH below the pKa of the carboxylic acid group, the molecule exists in its neutral, protonated form (–COOH). This form is less polar and interacts more strongly with the C18 stationary phase, leading to longer retention.[6]

    • At a pH above the pKa , the molecule is in its ionized, deprotonated form (–COO⁻). This anion is significantly more polar and has less affinity for the stationary phase, causing it to elute much earlier.[10] For robust and reproducible separations of these acids, it is imperative to control the mobile phase pH, typically by setting it at least 2 pH units below the analyte's pKa to ensure complete protonation.[9]

  • Positional Isomerism: The specific location of the methyl group on the indole ring influences the molecule's overall polarity and steric profile. Substitution on the nitrogen atom (N-1 position) can have a different electronic effect on the indole system compared to substitution on the benzene portion of the ring (positions 4, 5, 6, or 7).[11] These subtle electronic and steric differences alter the molecule's interaction with the stationary phase, making it possible to separate the isomers chromatographically.

Experimental Design and Methodology

The following protocol was designed to provide robust and reproducible separation of methyl-substituted indole-3-carboxylic acids. The choices made reflect a deep understanding of the underlying chemistry.

Rationale for Method Design
  • Stationary Phase: A C18 column was selected due to its strong hydrophobic character, which is ideal for retaining and separating the target analytes based on differences in their hydrophobicity.[5] C18 phases provide the high resolving power needed for isomeric separations.

  • Mobile Phase: A gradient of methanol and water was chosen. Methanol is a common organic modifier that provides good selectivity for aromatic compounds.[9] A gradient elution, where the concentration of methanol is increased over time, is necessary to elute compounds with a wide range of hydrophobicities within a reasonable timeframe, ensuring sharp peaks for both early and late-eluting compounds.[5]

  • pH Control: Formic acid (0.1%) was added to the aqueous component of the mobile phase. This serves to acidify the mobile phase to a pH of approximately 2.7, which is well below the typical pKa of indole carboxylic acids (around 4-5). This ensures all analytes are in their non-ionized, most hydrophobic state, maximizing retention and improving peak shape.[10]

  • Detection: UV detection at 280 nm was selected. The indole ring possesses a strong chromophore that absorbs well in this region of the UV spectrum, providing high sensitivity for this class of compounds.[12]

Experimental Workflow Diagram

The overall process from sample preparation to data analysis is a self-validating system designed for accuracy and reproducibility.

G cluster_prep 1. Sample & Standard Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing & Analysis p1 Weigh 1 mg of each indole carboxylic acid standard p2 Dissolve in 1 mL Methanol to create 1 mg/mL stock p1->p2 p3 Combine stocks and dilute to 10 µg/mL working solution p2->p3 p4 Filter through 0.22 µm syringe filter into HPLC vial p3->p4 h1 Equilibrate C18 Column with initial mobile phase p4->h1 Transfer to Autosampler h2 Inject 10 µL of filtered working solution h1->h2 h3 Run Gradient Elution Program (Methanol/Water + 0.1% Formic Acid) h2->h3 h4 Detect analytes via UV at 280 nm h3->h4 d1 Integrate chromatogram peaks h4->d1 Generate Chromatogram d2 Record retention time (tR) for each identified compound d1->d2 d3 Compare tR values and analyze structure-retention relationship d2->d3

Caption: Workflow for HPLC analysis of indole carboxylic acids.

Step-by-Step Protocol
  • Reagent and Sample Preparation:

    • Prepare Mobile Phase A: Deionized water with 0.1% (v/v) formic acid.

    • Prepare Mobile Phase B: HPLC-grade methanol with 0.1% (v/v) formic acid.

    • Filter both mobile phases through a 0.45 µm filter and degas for 15 minutes using sonication.

    • Accurately weigh ~1 mg of each methyl-substituted indole carboxylic acid standard and the parent indole-3-carboxylic acid.

    • Dissolve each standard in 1.0 mL of methanol to create individual 1 mg/mL stock solutions.

    • Prepare a mixed working solution by combining aliquots of each stock solution and diluting with a 50:50 methanol/water mixture to a final concentration of 10 µg/mL for each analyte.

    • Filter the final working solution through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Instrumentation and Conditions:

    • Instrument: Standard HPLC system with a gradient pump, autosampler, and UV-Vis detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: See gradient table below.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 280 nm.

  • Gradient Elution Program:

Time (minutes)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (Methanol + 0.1% FA)
0.06040
15.02080
18.02080
18.16040
25.06040
  • Data Analysis:

    • Equilibrate the column with the initial mobile phase conditions (60% A, 40% B) for at least 20 minutes or until a stable baseline is achieved.

    • Inject the prepared standard mixture.

    • Record the resulting chromatogram.

    • Identify each peak based on the analysis of individual standards (if necessary) and record its retention time (tᵣ).

Results and Discussion

The application of the described HPLC method yields a well-resolved chromatogram of the parent compound and its methyl-substituted positional isomers. The retention times obtained provide clear evidence of the structural effects on chromatographic behavior.

Comparative Retention Time Data
CompoundPosition of Methyl GroupExpected Retention Time (tᵣ, min)Change in Hydrophobicity
Indole-3-Carboxylic AcidNone (Parent)8.52Baseline
4-Methyl-Indole-3-Carboxylic AcidC-410.24Increased
5-Methyl-Indole-3-Carboxylic AcidC-510.68Increased
6-Methyl-Indole-3-Carboxylic AcidC-610.55Increased
7-Methyl-Indole-3-Carboxylic AcidC-710.15Increased
1-Methyl-Indole-3-Carboxylic AcidN-111.30Significantly Increased

Note: The retention times presented are representative values expected from the described method and serve for comparative and illustrative purposes.

Analysis of Retention Behavior
  • Effect of Methylation: As predicted by chromatographic theory, all methyl-substituted derivatives exhibit significantly longer retention times than the parent indole-3-carboxylic acid (8.52 min). This confirms that the addition of a methyl group increases the molecule's hydrophobicity, leading to stronger interactions with the C18 stationary phase.

  • Influence of Methyl Group Position on the Benzene Ring (C4-C7):

    • Subtle but distinct differences are observed among the isomers substituted on the benzene portion of the indole ring (C-4, C-5, C-6, and C-7). The retention times range from 10.15 min to 10.68 min.

    • These variations arise from how the methyl group's position alters the molecule's overall dipole moment and steric accessibility to the C18 ligands. Substitution at the C-5 and C-6 positions, which are further from the polar carboxylic acid group, results in slightly greater retention compared to substitution at C-4 and C-7, which are adjacent to the pyrrole ring fusion. This suggests that substitutions at C-5 and C-6 create a slightly more nonpolar molecular surface for interaction.

  • Influence of N-Methylation (N-1):

    • The most significant increase in retention time is observed for 1-Methyl-Indole-3-Carboxylic Acid (11.30 min). This pronounced effect is due to two factors. First, methylation at the N-1 position removes the slightly acidic N-H proton, which is capable of forming hydrogen bonds with the polar mobile phase.[13] Removing this polar interaction site significantly reduces the molecule's affinity for the mobile phase, thereby strengthening its relative interaction with the stationary phase. Second, the N-1 position is electronically distinct and its methylation can impact the entire indole π-system, further modifying its overall hydrophobicity.

Conclusion

This guide demonstrates that a well-designed reversed-phase HPLC method can successfully separate and differentiate methyl-substituted indole carboxylic acid positional isomers. The retention behavior is a direct and predictable consequence of molecular structure. The addition of a methyl group universally increases hydrophobicity and retention time compared to the parent compound. Furthermore, the precise position of that methyl group introduces subtle yet measurable differences in polarity and steric profile, enabling their chromatographic resolution. Methylation at the N-1 position has the most profound impact on retention due to the elimination of the polar N-H bond. The detailed protocol and theoretical explanations provided herein offer researchers a robust framework for the analysis of these important molecules, ensuring data integrity and advancing research in drug development and biochemistry.

References

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  • Poole, C. F., & Atapattu, S. (2010). Determination of the Solute-Solvent and Solute-Stationary Phase Interactions by Gas Chromatography. Journal of Chromatography A, 1217(7), 968-986. While this source is on GC, the principles of hydrophobicity apply. A similar principle is discussed for HPLC in: Morgan, D., et al. (2000). Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase. Journal of Chromatography A, 897(1-2), 241-248. Available at: [Link]

  • Zielińska, A., et al. (2021). Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1. Molecules, 26(11), 3373. Available at: [Link]

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  • Lim, S. H., et al. (2017). Influence of Indole-3-Acetic Acid and Gibberellic Acid on Phenylpropanoid Accumulation in Common Buckwheat (Fagopyrum esculentum Moench) Sprouts. Molecules, 22(3), 397. Available at: [Link]

  • García-Álvarez-Coque, M. C., & Torres-Lapasió, J. R. (2013). Mechanisms of retention in HPLC. University of Valencia. Available at: [Link]

  • Ou-Yang, J., et al. (2016). Molecular Structure, Substituent Effect and Physical-Chemistry Property Relationship of Indole Derivatives. Journal of Applicable Chemistry, 5(4), 833-843. Available at: [Link]

  • Al-Ostath, A. I., et al. (2025). Novel Indole-Based Sulfonylhydrazones as Potential Anti-Breast Cancer Agents. Pharmaceuticals, 18(9), 1231. Available at: [Link]

  • Shoeb, M., et al. (2022). Determination of age-dependent endogenous indole-3 acetic acid (IAA) level in different organs of tomato plants. Current Research on Biosciences and Biotechnology, 3(2), 113-118. Available at: [Link]

  • Bioeducator.eu. (2026, February 13). Reversed-phase Chromatography. Bioeducator.eu. Available at: [Link]

  • Al-Warhi, T., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 332. Available at: [Link]

  • Nawrocki, J. (1997). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Journal of Chromatographic Science, 35(8), 341-352. A summary is available at: Obrnuta faza. (n.d.). Available at: [Link]

  • Wu, Z., et al. (2021). Dissection of the Polar and Non-Polar Contributions to Aromatic Stacking Interactions in Solution. Angewandte Chemie International Edition, 60(38), 20836-20843. Available at: [Link]

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Definitive Structural Assignment of 7-Chloro-5-methyl-1H-indole-3-carboxylic Acid: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Medicinal Chemists, Structural Biologists, and CMC (Chemistry, Manufacturing, and Controls) Leads. Objective: To establish Single Crystal X-Ray Diffraction (SC-XRD) as the non-negotiable standard for validating the regiochemistry of polysubstituted indoles, specifically distinguishing the 7-chloro-5-methyl substitution pattern from potential synthetic isomers.

The Structural Challenge: Why Standard Analytics Fail

In the development of indole-based therapeutics (e.g., kinase inhibitors, auxin mimics), the precise placement of substituents dictates Structure-Activity Relationship (SAR). Synthesizing 7-Chloro-5-methyl-1H-indole-3-carboxylic acid often involves routes like the Fischer Indole Synthesis or Japp-Klingemann reaction.

These pathways are prone to regioisomeric ambiguity . For a starting 3-chloro-5-methylphenylhydrazine, cyclization can theoretically yield either the 7-chloro or the 5-chloro isomer (depending on hydrazine substitution patterns) or, more commonly, ambiguity arises distinguishing 4-chloro vs. 7-chloro isomers during electrophilic substitution on the indole core.

While NMR and MS are workhorses, they face critical limitations in this specific scaffold:

  • Proton-Deficiency: The indole core is highly substituted. With Cl at C7, Me at C5, and COOH at C3, there are few adjacent protons for

    
     coupling constants, rendering 1D 
    
    
    
    H NMR inconclusive.
  • NOE Ambiguity: Nuclear Overhauser Effect (NOE) signals between the C7-Cl and N-H are non-existent (Cl has no proton), and the C4-H vs C6-H distinction is subtle.

Comparative Analysis: Validation Methodologies
Feature1D/2D NMR (

H,

C, NOESY)
High-Res Mass Spec (HRMS) SC-XRD (Gold Standard)
Primary Output Connectivity & chemical environmentElemental formula (

)
Absolute 3D spatial arrangement
Isomer Distinction Low/Medium. Difficult to distinguish 4-Cl vs 7-Cl without distinct coupling partners.None. Isomers have identical m/z (223.04).Absolute. Direct visualization of electron density for Cl vs C/H.
Sample State Solution (Solvent effects may shift peaks)Gas/Solution phaseSolid State (defines active conformation)
Time to Result Fast (Hours)Fast (Minutes)Slow (Days/Weeks for crystal growth)
Confidence Level 85-90% (Inferential)50% (Formula only)100% (Direct Observation)

Decision Logic: The Validation Pathway

The following decision tree illustrates why SC-XRD is the necessary endpoint for this specific molecule.

ValidationLogic Start Crude Product Isolated (7-Cl-5-Me-Indole-3-COOH) HRMS Step 1: HRMS Result: m/z 223.04 (Correct Formula) Start->HRMS NMR Step 2: 1H NMR (DMSO-d6) Result: Indole NH, COOH, 2 x Ar-H, 1 x Me HRMS->NMR Ambiguity CRITICAL GAP: Is Cl at Position 4, 6, or 7? (Lack of vicinal coupling) NMR->Ambiguity XRD_Decision Step 3: Single Crystal XRD (Required for CMC/IP filing) Ambiguity->XRD_Decision Ambiguity Unresolved Growth Crystal Growth (Vapor Diffusion) XRD_Decision->Growth Diffraction Data Collection (Mo Kα Source) Growth->Diffraction Refinement Structure Solution (SHELXT/SHELXL) Diffraction->Refinement Final CONFIRMED STRUCTURE 7-Chloro-5-methyl isomer + Packing Network Refinement->Final

Figure 1: Strategic workflow for structural validation. Note that NMR/MS leaves a "Critical Gap" regarding the exact position of the chlorine atom, which only XRD can definitively close.

Experimental Protocol: SC-XRD Validation

This protocol is designed to overcome the poor solubility of indole carboxylic acids and the heavy atom effect of Chlorine.

Phase 1: Crystal Growth (The Bottleneck)

Indole-3-carboxylic acids tend to form amorphous powders due to strong intermolecular hydrogen bonding (dimers). To obtain diffraction-quality single crystals, we must disrupt this rapid precipitation.

Recommended Method: Vapor Diffusion (Sitting Drop)

  • Solvent A (Good Solvent): Dissolve 10 mg of the compound in 0.5 mL of DMSO or DMF . These polar aprotic solvents disrupt the carboxylic acid dimers.

  • Solvent B (Precipitant): Use Water or Ethanol .

  • Setup: Place the DMSO solution in a central well. Surround with Solvent B. Seal the chamber.

  • Mechanism: Solvent B slowly diffuses into Solvent A, gradually increasing supersaturation. This allows the molecules to organize into the thermodynamically stable lattice (likely

    
     or 
    
    
    
    ) rather than crashing out.
Phase 2: Data Collection Parameters
  • Radiation Source: Molybdenum (Mo Kα,

    
     Å) .
    
    • Reasoning: The Chlorine atom (

      
      ) absorbs Copper (Cu) radiation significantly, leading to absorption errors. Mo radiation is "harder" and penetrates the crystal better, providing more accurate intensities for the Cl atom.
      
  • Temperature: 100 K (Cryostream) .

    • Reasoning: Reduces thermal vibration (ellipsoids) of the methyl group at C5 and the carboxylic acid tail, sharpening the diffraction spots.

Phase 3: Structure Refinement (Self-Validating)

Using SHELXT (solution) and SHELXL (refinement):

  • Heavy Atom Location: The Chlorine atom will appear as the highest electron density peak (

    
    ) in the difference Fourier map. Its position relative to the Nitrogen (identified by geometry) definitively assigns the regioisomer.
    
  • Hydrogen Bonding: Locate the carboxylic acid proton (

    
    ) in the difference map.
    
    • Validation Check: Indole-3-carboxylic acids typically form centrosymmetric dimers (

      
       motif). If your structure shows this dimer, the solution is chemically sensible.
      

Expected Structural Outcomes & Data Interpretation

When analyzing the solved structure, specific geometric parameters confirm the identity of This compound .

A. The Regioisomer Proof
  • 7-Position Marker: The C-Cl bond length should be approx 1.74 Å . In the 7-chloro isomer, this Cl atom is adjacent to the Indole N-H.

  • Steric Check: Verify the distance between Cl(7) and N(1). There should be no steric clash, but the proximity affects the packing.

  • 5-Methyl Marker: The methyl carbon at C5 will show typical

    
     geometry, distinct from the planar aromatic ring.
    
B. Hydrogen Bonding Network

Indole-3-carboxylic acids exhibit a robust supramolecular synthon.

  • Primary Interaction: Carboxylic Acid Dimer.

    • Distance

      
      : ~2.65 Å.
      
    • Geometry: Cyclic, centrosymmetric.[1]

  • Secondary Interaction: Indole N-H Donor.

    • The Indole N-H typically donates a hydrogen bond to the carbonyl oxygen of a neighboring dimer, linking the dimers into 2D sheets .

C. Data Summary Table (Template for Publication)
ParameterValue (Typical Range)Significance
Crystal System Monoclinic / TriclinicCommon for planar aromatics
Space Group

or

Centrosymmetric (favored by dimers)
R-Factor (

)
< 5.0%Indicates high-quality model fit
Goodness of Fit (S) ~1.0 - 1.1Validates weighting scheme
C-Cl Bond 1.73 - 1.75 ÅConfirms Chlorine identity
Flack Parameter N/A (Centrosymmetric)Not needed unless chiral co-crystal used

Visualizing the Molecular Connectivity

The following diagram represents the connectivity established by the X-ray experiment, highlighting the critical "heavy atom" positions that define the structure.

Figure 2: Connectivity map derived from XRD. The C7-Cl bond (red) is the critical vector that NMR cannot definitively assign due to lack of coupling protons.

References

  • Cambridge Structural Database (CSD). Indole-3-carboxylic acid structural motifs and hydrogen bonding patterns.[1] CCDC. [Link]

  • Smith, G., et al. (2003). Indole-3-carboxylic acid: a centrosymmetric dimer.[1] Acta Crystallographica Section E. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. [Link]

  • Hooft, R. W. W., et al. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography. [Link]

Sources

Safety Operating Guide

7-Chloro-5-methyl-1H-indole-3-carboxylic Acid: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Chloro-5-methyl-1H-indole-3-carboxylic acid is a halogenated organic compound used primarily as a scaffold in medicinal chemistry and drug discovery.[1][2] Proper disposal is critical due to its halogenated nature, which requires specific high-temperature incineration protocols to prevent the formation of persistent organic pollutants (POPs) or dioxins during waste treatment.[1][2]

Immediate Action Directive:

  • Waste Classification: Halogenated Organic Chemical Waste.[1][2]

  • Drain Disposal: STRICTLY PROHIBITED. [1]

  • Primary Hazard: Skin, eye, and respiratory irritant (H315, H319, H335).[1][2][3]

Compound Profile & Hazard Identification

Before initiating disposal, verify the compound's state and hazards.[1][2][3] While specific SDS data for this exact isomer may be limited, its structural analogs (e.g., 5-chloroindole-3-carboxylic acid) dictate the following safety profile.

PropertyDescription
Physical State Solid (Powder/Crystal), typically off-white to beige.[1][2][3]
Solubility Low water solubility; soluble in DMSO, Methanol, DMF.[1][2][3]
Chemical Class Halogenated Indole Carboxylic Acid.[1][2][4]
RCRA Status (USA) Not P-listed or U-listed.[1][2] Regulated as hazardous chemical waste due to toxicity/irritant potential.[1][2]
Hazard Codes (GHS)[1][2][5]
  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Pre-Disposal Handling & Safety

Personal Protective Equipment (PPE) Matrix

Treat this compound as a hazardous irritant.[1][2][3] Standard laboratory attire is insufficient without specific augmentation.[1][2]

  • Respiratory: Work within a certified chemical fume hood.[1][2] If weighing large quantities (>10g) outside a hood, use a NIOSH-approved N95 or P100 particulate respirator.[1][2]

  • Ocular: Chemical splash goggles (ANSI Z87.1).[1][2][3] Safety glasses are acceptable only if there is zero risk of aerosolization.[1][2]

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm).[1][2][3] Double gloving is recommended if dissolving in penetrating solvents like DMSO.[1][2]

Spill Management (Dry Substance)[1][2][3]
  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Contain: Do not use water. Water may spread the contamination and increase solubility/mobility.[1][2][3]

  • Clean: Use a scoop or dustpan to collect the bulk material.[1][2] Use a HEPA-vacuum if available.[1]

  • Decontaminate: Wipe the surface with a solvent-dampened pad (ethanol or acetone), followed by soap and water.[1][2][3]

  • Dispose: Place all cleanup materials (wipes, gloves, scoop contents) into the Solid Halogenated Waste container.

Disposal Procedures: The Decision Workflow

The disposal route depends entirely on the physical state of the waste.[1] Halogenated compounds must be segregated from non-halogenated solvents to minimize disposal costs and ensure environmental compliance.[1][2]

Scenario A: Solid Waste (Pure Compound)[1][2]
  • Container: High-Density Polyethylene (HDPE) wide-mouth jar or amber glass jar.

  • Labeling: Must read "Hazardous Waste - Solid, Halogenated."[1][2] Explicitly list "this compound."

  • Protocol:

    • Transfer solid directly into the waste container.[1][2]

    • Do not mix with incompatible oxidizers.[1][2]

    • Seal lid tightly when not in use.[1][2]

Scenario B: Liquid Waste (Solutions)
  • Container: HDPE carboy or safety can (if solvent compatible).[1][2][3]

  • Segregation: CRITICAL. Must be placed in the Halogenated Solvent Waste stream.

    • Why? If you mix this halogenated compound into a non-halogenated waste drum (e.g., pure acetone waste), the entire drum must be reclassified as halogenated, significantly increasing incineration costs.[1][2]

  • Protocol:

    • Pour solution into the halogenated waste container.[1][2]

    • Record the solvent composition (e.g., "99% DMSO, <1% Indole derivative") on the waste tag.[1][2][3]

Scenario C: Empty Containers (Vials/Bottles)
  • Triple Rinse: Rinse the empty vial three times with a compatible solvent (e.g., acetone or methanol).[1][2][3]

  • Rinsate Disposal: Pour all three rinses into the Halogenated Liquid Waste container.[1][2]

  • Final Step: Deface the original label. If the container is glass, it can now be discarded in the broken glass/sharps bin (unless local EHS rules require "P-listed" handling, which is unlikely for this compound).[1]

Operational Logic Diagram

The following diagram illustrates the critical decision points for segregating this specific chemical waste.

DisposalWorkflow Start Waste: this compound StateCheck Identify Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Substance Liquid Solution (Dissolved) StateCheck->Liquid Reaction Mix / Stock Empty Empty Vial/Container StateCheck->Empty Residue SolidBin Container: Solid Hazardous Waste (Tag: Halogenated Organic) Solid->SolidBin SolventCheck Check Solvent Compatibility Liquid->SolventCheck Rinse Triple Rinse with Acetone/MeOH Empty->Rinse HaloStream Container: Halogenated Liquid Waste (Do NOT mix with Non-Halogenated) SolventCheck->HaloStream Contains Halogens Rinsate Collect Rinsate Rinse->Rinsate GlassBin Deface Label -> Glass/Trash Rinse->GlassBin Clean Vial Rinsate->HaloStream Pour into Liquid Waste

Caption: Decision tree for segregating halogenated indole waste streams to ensure regulatory compliance.

Regulatory & Environmental Compliance

Why Segregation Matters

Halogenated organics (containing Cl, F, Br, I) require incineration at higher temperatures (>1100°C) with specific flue gas scrubbing to neutralize acid gases (HCl) and prevent the formation of dioxins.[1][2][3] Mixing this indole derivative with non-halogenated fuels renders the cheaper fuel-blending disposal methods illegal or unsafe.[1][2]

US EPA (RCRA) Considerations[1][2]
  • Waste Characterization: If the waste solution is flammable (e.g., in MeOH), it carries the D001 (Ignitable) code.[1][2][3] Because it contains a halogenated constituent, it must be treated to meet Land Disposal Restrictions (LDR).[1][2]

  • Satellite Accumulation: Store waste containers at or near the point of generation.[1][2] Do not move open containers through corridors.

References

  • PubChem. 5-Chloro-1H-indole-3-carboxylic acid (Analogous Safety Data).[1][2] National Library of Medicine.[1][2] Available at: [Link][1][2][3]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management: Halogenated Solvents.[1][2][3] Available at: [Link][1][2][3]

Sources

Personal protective equipment for handling 7-Chloro-5-methyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling novel or specialized halogenated indole derivatives requires more than just a cursory glance at a Safety Data Sheet (SDS). It demands a mechanistic understanding of the chemical's properties to design a fail-safe operational workflow.

7-Chloro-5-methyl-1H-indole-3-carboxylic acid (CAS: 948581-64-4) is a highly valuable building block in drug discovery, particularly in the synthesis of kinase inhibitors and receptor antagonists. However, its specific structural modifications—a lipophilic methyl group and an electronegative chlorine atom—alter its physical and toxicological profile compared to the parent indole core [1].

This guide provides a comprehensive, field-proven protocol for the safe handling, personal protective equipment (PPE) selection, and logistical management of this compound.

Hazard Identification & Mechanistic Causality

To protect yourself, you must understand why the chemical is hazardous. According to standard GHS classifications for halogenated indole-3-carboxylic acids, this compound presents specific risks[1][2]:

  • H302 (Harmful if swallowed): The addition of the 5-methyl and 7-chloro groups significantly increases the lipophilicity (LogP) of the molecule. This allows it to cross biological membranes much more rapidly than unsubstituted indoles, increasing acute systemic toxicity if ingested.

  • H315 & H319 (Skin and Serious Eye Irritation): The carboxylic acid moiety is a proton donor. When the fine powder contacts the moisture of your eyes or sweat on your skin, it causes localized acidification and severe irritation.

  • H335 (May cause respiratory irritation): As a finely milled crystalline powder, it is prone to aerosolization. Inhalation of these micro-particles directly irritates the sensitive mucosal linings of the respiratory tract.

Table 1: Chemical & Hazard Summary
Property / HazardSpecificationOperational Implication
CAS Number 948581-64-4Ensure precise tracking in chemical inventory systems.
Molecular Weight 209.63 g/mol Required for precise molarity calculations during assay prep.
Physical State Solid / PowderHigh risk of aerosolization and electrostatic dispersion.
GHS Hazards H302, H315, H319, H335Mandates strict respiratory, dermal, and ocular barriers.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient. The lipophilic nature of the halogenated indole requires specific material choices to prevent permeation.

Table 2: Required PPE Specifications
PPE CategorySpecificationMechanistic Rationale
Gloves Nitrile (Min. 0.11 mm thickness). Double-gloving recommended.Halogenated organic compounds can rapidly degrade standard latex. Nitrile provides a superior barrier against lipophilic acids.
Eye Protection Tight-fitting Chemical Safety Goggles (ANSI Z87.1/EN 166).Standard safety glasses leave gaps. Goggles prevent aerosolized dust from settling on the conjunctiva.
Respirator N95 / FFP2 (Minimum) if handled outside a containment hood.Filters out fine particulate matter, mitigating the H335 respiratory irritation risk.
Body Flame-retardant, fully buttoned lab coat with knit cuffs.Knit cuffs prevent the powder from migrating up the sleeves during weighing.

Operational Protocol: Safe Handling & Weighing

Electrostatic dispersion is the primary cause of accidental exposure when handling dry organic powders. The following self-validating protocol ensures zero-emission handling.

Step-by-Step Weighing Methodology:

  • Environmental Verification: Ensure the fume hood face velocity is operating between 80-100 feet per minute (fpm). Do not proceed if the alarm is sounding.

  • Static Mitigation: Wipe the exterior of the chemical bottle and the weighing balance with a static-eliminating cloth. Causality: Plastic weighing boats carry static charges that repel fine powders, causing them to jump and aerosolize.

  • Preparation: Place an anti-static weighing boat on the analytical balance inside the fume hood. Tare the balance.

  • Transfer: Use a grounded stainless-steel spatula (avoid plastic spatulas). Carefully transfer the required mass. Keep the spatula low to the boat to minimize the drop height.

  • Sealing: Once weighed, immediately transfer the powder into a pre-labeled, sealable glass vial (e.g., amber glass to prevent potential UV degradation) before removing it from the fume hood.

  • Decontamination: Wipe down the spatula, balance, and hood surface with a paper towel dampened with 70% ethanol or a mild alkaline solution (like 1% sodium bicarbonate) to neutralize residual acid.

SOP_Workflow Start 1. Pre-Operation Verify Hood Flow (80-100 fpm) PPE 2. Don PPE (Nitrile, Goggles, Coat) Start->PPE Weigh 3. Weighing Use Anti-Static Boat & Steel Spatula PPE->Weigh Transfer 4. Transfer & Seal Seal in Amber Glass Vial Weigh->Transfer Decon 5. Decontamination 70% EtOH / Mild Base Wipe Transfer->Decon End 6. Safe Storage Desiccator / 2-8°C Decon->End

Caption: Standard Operating Procedure (SOP) workflow for handling hazardous indole derivatives.

Spill Response & Waste Management

A spill of this compound must be handled carefully to avoid creating a toxic dust cloud. Never use a dry brush to sweep up the powder.

Spill Response Protocol:

  • Assess: Determine if the spill is minor (<50g inside the hood) or major (>50g or outside the hood).

  • Dampen: For minor spills, gently place a paper towel dampened with water or 70% ethanol over the powder. Causality: The liquid traps the micro-particles, preventing them from becoming airborne during cleanup.

  • Collect: Scoop the dampened material using a disposable plastic scraper.

  • Dispose: Place all contaminated materials (towels, scrapers, gloves) into a designated Halogenated Organic Waste container.

Waste Segregation Logic: It is critical to segregate this chemical into Halogenated waste streams. If mixed with non-halogenated solvents and incinerated improperly, chlorinated compounds can generate highly toxic dioxins and phosgene gas.

Spill_Response Spill Spill Occurs Assess Assess Spill Size & Location Spill->Assess Minor Minor Spill (<50g) Inside Fume Hood Assess->Minor Major Major Spill (>50g) Outside Fume Hood Assess->Major Dampen Dampen with Wet Towel (Prevents Dust Cloud) Minor->Dampen Evacuate Evacuate Area Contact EHS Immediately Major->Evacuate Collect Collect & Dispose in Halogenated Waste Bin Dampen->Collect

Caption: Spill response decision matrix for hazardous halogenated powders.

References

×

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Min. plausibility 0.01
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Top-N result to add to graph 6

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7-Chloro-5-methyl-1H-indole-3-carboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.